Technical Documentation Center

2,5-Bis(allyloxy)terephthalaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,5-Bis(allyloxy)terephthalaldehyde

Core Science & Biosynthesis

Foundational

A Technical Guide to the ¹H and ¹³C NMR Spectral Characteristics of 2,5-Bis(allyloxy)terephthalaldehyde

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,5-bis(allyloxy)tereph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,5-bis(allyloxy)terephthalaldehyde. As a Senior Application Scientist, this document synthesizes technical accuracy with practical insights, detailing the experimental choices and validation inherent in the presented protocols. This guide is designed to be an authoritative resource for researchers engaged in the synthesis, characterization, and application of this versatile aromatic aldehyde.

Introduction

2,5-Bis(allyloxy)terephthalaldehyde is a symmetrically substituted aromatic dialdehyde that serves as a valuable building block in the synthesis of polymers, covalent organic frameworks (COFs), and other advanced materials.[1][2] Its structure, featuring two reactive aldehyde groups and two allyloxy functionalities on a central benzene ring, allows for a variety of chemical transformations. Accurate structural elucidation and purity assessment are paramount for its effective use in these applications, with NMR spectroscopy being the primary analytical technique for this purpose. This guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectra of 2,5-bis(allyloxy)terephthalaldehyde, based on data from closely related structural analogs.[3]

Synthesis and Sample Preparation

The synthesis of 2,5-bis(allyloxy)terephthalaldehyde can be achieved through the allylation of a suitable 2,5-dihydroxyterephthalaldehyde precursor. A plausible synthetic route, adapted from the synthesis of related compounds, is outlined below.[3]

Synthetic Workflow

A Diethyl 2,5-dihydroxyterephthalate B Diethyl 2,5-bis(allyloxy)terephthalate A->B Allyl bromide, K₂CO₃, THF, reflux C 2,5-Bis(allyloxy)terephthalic acid B->C 1. NaOH, MeOH/H₂O 2. HCl D 2,5-Bis(allyloxy)terephthalaldehyde C->D Reduction (e.g., DIBAL-H)

Caption: Plausible synthetic route to 2,5-bis(allyloxy)terephthalaldehyde.

Experimental Protocol: NMR Sample Preparation

A standardized protocol for NMR sample preparation is crucial for obtaining high-quality, reproducible data.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of 2,5-bis(allyloxy)terephthalaldehyde.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample and has minimal overlapping signals with the analyte. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for similar compounds.[3][4] The choice of solvent can slightly alter chemical shifts.[5][6]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a clean pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) is typically used. Modern spectrometers can also reference the residual solvent peak.[5]

¹H and ¹³C NMR Spectral Analysis

The following sections detail the expected ¹H and ¹³C NMR spectral data for 2,5-bis(allyloxy)terephthalaldehyde. The assignments are based on the analysis of structurally similar compounds, specifically diethyl 2,5-bis(allyloxy)terephthalate and 2,5-bis(allyloxy)terephthalic acid.[3]

Molecular Structure and Atom Numbering

cluster_0 2,5-Bis(allyloxy)terephthalaldehyde mol

Caption: Molecular structure of 2,5-bis(allyloxy)terephthalaldehyde.

¹H NMR Spectral Data

The ¹H NMR spectrum of 2,5-bis(allyloxy)terephthalaldehyde is expected to show distinct signals for the aldehyde, aromatic, and allyloxy protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.1Singlet2HAldehyde protons (-CHO)
~7.4Singlet2HAromatic protons (Ar-H)
~6.0Multiplet2HOlefinic proton (-O-CH₂-CH =CH₂)
~5.5Doublet of doublets2HTerminal olefinic proton (-CH=CH ₂)
~5.3Doublet of doublets2HTerminal olefinic proton (-CH=CH ₂)
~4.6Doublet4HMethylene protons (-O-CH ₂-CH=CH₂)

Rationale for Assignments:

  • Aldehyde Protons (~10.1 ppm): The protons of the aldehyde groups are highly deshielded and appear as a characteristic singlet far downfield.

  • Aromatic Protons (~7.4 ppm): Due to the symmetrical nature of the molecule, the two aromatic protons are chemically equivalent and will appear as a singlet. The chemical shift is influenced by the electron-withdrawing aldehyde groups and the electron-donating allyloxy groups. For comparison, the aromatic protons in diethyl 2,5-bis(allyloxy)terephthalate appear at 7.39 ppm in CDCl₃.[3]

  • Allyloxy Protons (~4.6-6.0 ppm): The allyloxy group gives rise to a characteristic set of signals:

    • A multiplet around 6.0 ppm for the internal olefinic proton, coupled to both the methylene and terminal olefinic protons.

    • Two distinct signals for the terminal, diastereotopic olefinic protons around 5.3-5.5 ppm, appearing as doublets of doublets.

    • A doublet around 4.6 ppm for the methylene protons adjacent to the oxygen atom, coupled to the internal olefinic proton.

¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~190Aldehyde carbon (C HO)
~151Aromatic carbon attached to oxygen (Ar-C -O)
~132Olefinic carbon (-O-CH₂-C H=CH₂)
~128Quaternary aromatic carbon (Ar-C -CHO)
~118Aromatic carbon (Ar-C H)
~117Terminal olefinic carbon (-CH=C H₂)
~70Methylene carbon (-O-C H₂-CH=CH₂)

Rationale for Assignments:

  • Aldehyde Carbon (~190 ppm): The carbonyl carbon of the aldehyde is significantly deshielded and appears at a very high chemical shift.

  • Aromatic Carbons (~118-151 ppm): The aromatic ring will show four distinct signals due to symmetry. The carbon attached to the electron-donating oxygen of the allyloxy group will be the most shielded among the substituted aromatic carbons, while the quaternary carbon adjacent to the aldehyde group will be further downfield. The protonated aromatic carbon will be the most shielded of the aromatic signals.

  • Allyloxy Carbons (~70-132 ppm): The three carbon atoms of the allyl group will be clearly distinguishable. The methylene carbon attached to the oxygen will appear around 70 ppm. The internal and terminal olefinic carbons will be found in the typical alkene region of the spectrum. In diethyl 2,5-bis(allyloxy)terephthalate, these carbons appear at 70.60, 132.77, and 117.58 ppm in CDCl₃.[3]

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 2,5-bis(allyloxy)terephthalaldehyde. The provided chemical shifts, multiplicities, and assignments, extrapolated from closely related compounds, offer a robust reference for researchers working with this molecule. Adherence to the outlined experimental protocols for sample preparation and data acquisition will ensure the collection of high-quality spectral data, enabling confident structural verification and purity assessment.

References

  • Supporting Information - Rsc.org. (n.d.). Retrieved March 22, 2026, from [Link]

  • SUPPORTING INFORMATION - MPG.PuRe. (n.d.). Retrieved March 22, 2026, from [Link]

  • Amteghy, A. H., Hameed, M. A. A., Hadi, J. S., & Al-Salami, B. K. (2022). Synthesis, Spectral, and Thermal Analysis of a new Schiff-base Derived from Terephthalaldehyde. International Journal of Drug Delivery Technology, 12(1), 198–201.
  • The FTIR spectra of terephthalaldehyde (blue), melamine (red), Mg-modi... - ResearchGate. (n.d.). Retrieved March 22, 2026, from [Link]

  • Vibrational analysis of terephthalaldehyde from its IR and Raman spectra in isotropic and anisotropic solutions | Request PDF - ResearchGate. (n.d.). Retrieved March 22, 2026, from [Link]

  • Terephthalaldehyde | C8H6O2 | CID 12173 - PubChem - NIH. (n.d.). Retrieved March 22, 2026, from [Link]

  • NMR - BJOC - Search Results. (2024, February 20). Retrieved March 22, 2026, from [Link]

  • 1 H and 13 C NMR spectra of (a) PET-derived H 2 BDC of cycle-0; (b)... - ResearchGate. (n.d.). Retrieved March 22, 2026, from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
  • Synthesis, FTIR, 13 C-NMR and Temperature-Dependent 1 H‑NMR Characteristics of Bis-naphthalimide Derivatives - MDPI. (2012, October 22). Retrieved March 22, 2026, from [Link]

  • Two dimensional NMR. (n.d.). Retrieved March 22, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry - ResearchGate. (n.d.). Retrieved March 22, 2026, from [Link]

Sources

Exploratory

Step-by-Step Synthesis Protocol for 2,5-Bis(allyloxy)terephthalaldehyde: A Mechanistic and Practical Guide

Introduction and Strategic Rationale The molecule 2,5-bis(allyloxy)terephthalaldehyde (BATA) is a highly versatile bifunctional building block. Featuring two reactive aldehyde groups and two terminal alkene (allyl) appen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The molecule 2,5-bis(allyloxy)terephthalaldehyde (BATA) is a highly versatile bifunctional building block. Featuring two reactive aldehyde groups and two terminal alkene (allyl) appendages, it is a critical monomer in the synthesis of advanced Covalent Organic Frameworks (COFs) and conjugated polymers. The allyl groups serve as orthogonal reactive sites for post-synthetic modifications, such as thiol-ene click chemistry or inverse vulcanization for sulfur encapsulation in lithium-sulfur batteries [1].

Synthesizing BATA requires the selective O-alkylation of 2,5-dihydroxyterephthalaldehyde (DHTA) via a Williamson ether synthesis. As a Senior Application Scientist, I have designed this guide not merely as a list of instructions, but as a self-validating protocol . Every step is engineered with causality in mind, ensuring that you understand why specific reagents, temperatures, and solvents are chosen to maximize yield and prevent side reactions.

Mechanistic Design & Causality

The synthesis relies on a classic bimolecular nucleophilic substitution ( SN​2 ) reaction between a phenoxide nucleophile and an alkyl halide (allyl bromide).

Causality of Experimental Choices:

  • Base Selection (K₂CO₃ vs. NaOH): The starting material, DHTA, contains two highly reactive aldehyde groups. Using a strong base like NaOH or KOH would inevitably trigger a Cannizzaro disproportionation, converting the aldehydes into corresponding carboxylic acids and alcohols. Anhydrous potassium carbonate (K₂CO₃) is selected because it is a mild base—strong enough to deprotonate the acidic phenolic hydroxyls ( pKa​≈8−9 ) but too weak to initiate aldehyde degradation.

  • Solvent Selection (DMF): Dimethylformamide (DMF) is a polar aprotic solvent. It strongly solvates the potassium cations ( K+ ) while leaving the phenoxide anions relatively unsolvated ("naked"). This drastically increases the nucleophilicity of the phenoxide, accelerating the SN​2 attack on allyl bromide.

  • Temperature Control: The initial heating to 60 °C ensures complete deprotonation and dissolution of the dipotassium phenoxide intermediate. However, the reaction must be cooled to room temperature before adding allyl bromide to prevent thermal degradation of the alkylating agent and minimize potential C-alkylation side products.

Mechanism A 2,5-Dihydroxyterephthalaldehyde (DHTA) B Dipotassium Phenoxide Intermediate A->B K2CO3 (3.1 eq), DMF 60 °C, 30 min (Deprotonation) C 2,5-Bis(allyloxy)terephthalaldehyde (BATA) B->C Allyl Bromide (2.4 eq) RT, 12 h (SN2 Alkylation)

Mechanistic pathway of BATA synthesis via Williamson ether O-alkylation.

Quantitative Data: Reagents and Stoichiometry

To ensure reproducibility, the precise stoichiometry is outlined below. The protocol uses a slight excess of allyl bromide to drive the reaction to completion, and an excess of K₂CO₃ to ensure full deprotonation.

Table 1: Reagent Quantities and Stoichiometry

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeMoles (mmol)Role & Hazard Note
2,5-Dihydroxyterephthalaldehyde 166.131.0 eq200 mg1.20Starting Material (Irritant)
Potassium Carbonate (Anhydrous) 138.213.1 eq520 mg3.76Mild Base (Hygroscopic)
Allyl Bromide 120.982.4 eq0.25 mL (350 mg)2.89Electrophile (Toxic, Lachrymator)
N,N-Dimethylformamide (DMF) 73.09Solvent5.5 mLN/APolar Aprotic Solvent (Toxic)
2,5-Bis(allyloxy)terephthalaldehyde 246.261.0 eq (Theoretical)295 mg1.20Target Product [2]

Step-by-Step Experimental Methodology

This protocol is designed as a self-validating system. Visual cues are provided at each step to confirm the reaction is proceeding as intended.

Phase 1: Deprotonation (Phenoxide Formation)
  • Preparation: Equip a 25 mL round-bottom flask with a magnetic stir bar. Flame-dry the flask under vacuum and backfill with inert nitrogen ( N2​ ) or argon gas.

  • Dissolution: Add 200 mg (1.20 mmol) of 2,5-dihydroxyterephthalaldehyde to the flask. Inject 5.5 mL of anhydrous DMF. Stir until the solid is completely dissolved.

    • Validation Check: The solution should appear as a clear, yellow-orange liquid.

  • Base Addition: Add 520 mg (3.76 mmol) of anhydrous K₂CO₃ in one portion.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 60 °C using a pre-calibrated oil bath. Stir vigorously at this temperature for exactly 30 minutes.

    • Validation Check: The suspension will darken significantly to a deep red/brown color, confirming the successful formation of the highly conjugated dipotassium phenoxide salt.

Phase 2: Alkylation
  • Cooling: Remove the flask from the oil bath and allow it to cool to ambient room temperature (approx. 20–25 °C).

  • Electrophile Addition: Using a gas-tight syringe, add 0.25 mL (2.89 mmol) of allyl bromide dropwise over 5 minutes. Caution: Perform this inside a fume hood as allyl bromide is a potent lachrymator.

  • Propagation: Allow the reaction mixture to stir overnight (approx. 12 hours) at room temperature under an inert atmosphere.

    • Validation Check: As the phenoxide is consumed and the ether bonds are formed, the dark red color will gradually lighten to a pale yellow/orange suspension (due to the precipitation of KBr salts).

Phase 3: Quenching and Work-up
  • Quenching: Pour the reaction mixture slowly into a beaker containing 30 mL of ice-cold distilled water. This quenches the reaction and dissolves the DMF and inorganic salts (KBr, excess K₂CO₃).

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (CH₂Cl₂) or ethyl acetate (3 × 20 mL).

  • Washing: Combine the organic extracts and wash sequentially with distilled water (2 × 20 mL) to remove residual DMF, followed by a final wash with saturated aqueous NaCl (brine, 20 mL) to remove excess moisture.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

Phase 4: Purification
  • Chromatography/Recrystallization: The crude product can be purified via silica gel column chromatography (eluting with a Hexane/Ethyl Acetate gradient, typically 8:2 to 7:3) or recrystallized from hot ethanol to yield pure 2,5-bis(allyloxy)terephthalaldehyde as a pale yellow solid.

Workflow Step1 1. Dissolve DHTA in anhydrous DMF Step2 2. Add anhydrous K2CO3 Step1->Step2 Step3 3. Heat at 60 °C for 30 min Step2->Step3 Step4 4. Cool to RT, add Allyl Bromide dropwise Step3->Step4 Step5 5. Stir overnight (12 h) at RT Step4->Step5 Step6 6. Quench with ice-cold H2O Step5->Step6 Step7 7. Extract (CH2Cl2) & Wash (Brine) Step6->Step7 Step8 8. Dry (MgSO4), Concentrate & Purify Step7->Step8

Step-by-step experimental workflow for the synthesis and isolation of BATA.

Troubleshooting & Quality Control

To maintain scientific integrity, researchers must monitor the reaction's progress. Table 2 outlines common failure modes and their respective diagnostic solutions.

Table 2: In-Process Validation and Troubleshooting

Observation / IssueRoot Cause AnalysisCorrective Action / Prevention
Incomplete conversion (Mono-alkylation) Insufficient base or degraded allyl bromide.Ensure K₂CO₃ is strictly anhydrous. Use freshly distilled or well-sealed allyl bromide. Check reaction via TLC (Hexane/EtOAc 7:3).
Formation of polar baseline impurities Cannizzaro reaction occurring due to localized high basicity or overheating.Do not exceed 60 °C during deprotonation. Never substitute K₂CO₃ with NaOH or KOH.
Low isolated yield after work-up Product lost in the aqueous phase due to residual DMF acting as a co-solvent.Ensure thorough washing of the organic layer with water (at least twice) to completely partition out the DMF.
Product is an oil instead of a solid Presence of residual solvent or minor impurities disrupting the crystal lattice.Place under high vacuum (Schlenk line) for 4-6 hours. If it remains an oil, perform a recrystallization from ethanol.

References

  • Royuela, S., Almarza, J., Mancheño, M. J., Pérez-Flores, J. C., Michel, E. G., Ramos, M. M., Zamora, F., Ocón, P., & Segura, J. L. (2019). "Synergistic Effect of Covalent Bonding and Physical Encapsulation of Sulfur in the Pores of a Microporous COF to Improve Cycling Performance in Li-S Batteries." Chemistry - A European Journal, 25(53), 12394-12404.[Link]

Foundational

A Comprehensive Guide to the Crystallographic Analysis of 2,5-bis(allyloxy)terephthalaldehyde

Foreword: The determination of the precise three-dimensional arrangement of atoms in a molecule is fundamental to understanding its chemical and physical properties. This guide provides a comprehensive technical overview...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The determination of the precise three-dimensional arrangement of atoms in a molecule is fundamental to understanding its chemical and physical properties. This guide provides a comprehensive technical overview of the methodologies required to elucidate the crystal structure of 2,5-bis(allyloxy)terephthalaldehyde, a key building block in the synthesis of advanced materials such as covalent organic frameworks (COFs).[1] As of the writing of this document, a publicly deposited crystal structure for this specific compound has not been found in the Cambridge Structural Database (CSD) or other major crystallographic repositories.[2][3] Therefore, this guide is structured as a detailed roadmap for researchers, from the synthesis of high-purity single crystals to the final validation and interpretation of the crystallographic data.

Synthesis and Purification: The Foundation of Quality Crystallography

The journey to a high-resolution crystal structure begins with the synthesis of a pure, crystalline material. The quality of the crystal is paramount, as it directly impacts the quality of the diffraction data and, consequently, the accuracy of the final structure.

Synthetic Strategy

The synthesis of 2,5-bis(allyloxy)terephthalaldehyde is typically achieved through a nucleophilic substitution reaction, where the hydroxyl groups of a starting dihydroxyterephthalaldehyde are alkylated using an allyl halide. A plausible and efficient synthetic route is outlined below.

Diagram 1: Synthetic Pathway for 2,5-bis(allyloxy)terephthalaldehyde

Synthesis reactant1 2,5-Dihydroxyterephthalaldehyde reagents K2CO3, DMF reactant1->reagents reactant2 Allyl Bromide reactant2->reagents product 2,5-bis(allyloxy)terephthalaldehyde reagents->product 80 °C, 12h

Caption: Reaction scheme for the synthesis of the target compound.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 2,5-dihydroxyterephthalaldehyde (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 equivalents) as a base.

  • Addition of Alkylating Agent: Slowly add allyl bromide (2.2 equivalents) to the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: Heat the mixture to 80°C and stir for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Extraction: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. The crude product will precipitate out. Filter the solid and wash thoroughly with water. Dissolve the crude product in a suitable organic solvent like ethyl acetate and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting solid should be purified by column chromatography on silica gel to yield the pure 2,5-bis(allyloxy)terephthalaldehyde.[4]

Purity Assessment

The purity of the synthesized compound is critical. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) should be employed to confirm the identity and purity of the product before proceeding to crystallization. Commercial suppliers often report purities of 95-96%.[5][6][7]

Crystallization: The Art of Growing Single Crystals

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be of sufficient size (typically 0.1-0.3 mm in each dimension), well-formed with sharp edges, and free from defects.

Crystallization Techniques

Several techniques can be employed to grow high-quality single crystals of small organic molecules:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The choice of solvent is crucial and can be determined by experimenting with a range of solvents with varying polarities.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble but the first solvent is miscible. The anti-solvent slowly diffuses into the primary solution, reducing the solubility of the compound and promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and the formation of crystals.

Table 1: Suggested Solvents for Crystallization Screening

Solvent System (Solvent/Anti-solvent)TechniqueRationale
DichloromethaneSlow EvaporationGood for moderately polar compounds.
Ethyl Acetate / HexaneVapor DiffusionA common system for compounds with intermediate polarity.
TolueneSlow CoolingHigher boiling point allows for slow cooling from a saturated solution.
Acetone / WaterVapor DiffusionA polar aprotic solvent with a non-polar anti-solvent.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Structure

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.

Diagram 2: Workflow for Single-Crystal X-ray Diffraction Analysis

SCXRD_Workflow cluster_exp Experimental Phase cluster_analysis Data Analysis Phase crystal_selection Crystal Selection & Mounting data_collection X-ray Data Collection crystal_selection->data_collection data_reduction Data Reduction & Integration data_collection->data_reduction structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation & CIF Generation structure_refinement->validation

Caption: The process from crystal to final structure.

Experimental Protocol: Data Collection
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., Paratone-N oil) to prevent ice formation if low temperatures are used.

  • Diffractometer Setup: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the Bravais lattice.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The exposure time and frame width are optimized to ensure good signal-to-noise ratio and to resolve diffraction spots.

Structure Solution and Refinement
  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the diffraction spots and to apply corrections for experimental factors such as Lorentz and polarization effects.

  • Structure Solution: The initial positions of the atoms are determined using methods such as Direct Methods or Patterson methods. This provides a preliminary model of the molecular structure.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization algorithm. In this iterative process, the atomic coordinates, thermal parameters, and other model parameters are adjusted to improve the agreement between the calculated and observed structure factors.

  • Validation: The final refined structure is validated using a variety of metrics to ensure its quality and accuracy. The final results are typically presented in a Crystallographic Information File (CIF).

Table 2: Hypothetical Crystallographic Data for 2,5-bis(allyloxy)terephthalaldehyde

ParameterHypothetical Value
Chemical FormulaC₁₄H₁₄O₄
Formula Weight246.26 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)10.1, 8.5, 14.2
α, β, γ (°)90, 105.3, 90
Volume (ų)1180
Z4
Calculated Density (g/cm³)1.385
R₁ (I > 2σ(I))0.045
wR₂ (all data)0.120
Goodness-of-fit (S)1.05

Powder X-ray Diffraction: Characterizing the Bulk Material

While single-crystal XRD provides detailed structural information about a single crystal, powder X-ray diffraction (PXRD) is an essential technique for characterizing the bulk material.[8] PXRD is used to identify the crystalline phase, assess the purity of the bulk sample, and determine the degree of crystallinity.

Experimental Protocol: Powder X-ray Diffraction
  • Sample Preparation: A small amount of the finely ground crystalline powder is packed into a sample holder.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a unique "fingerprint" of the crystalline phase. This pattern can be compared to simulated patterns from single-crystal data or to databases of known materials for phase identification.

Diagram 3: Comparison of SC-XRD and PXRD

XRD_Comparison SCXRD Single-Crystal XRD SCXRD_info Provides: - 3D Atomic Structure - Bond Lengths & Angles - Absolute Configuration SCXRD->SCXRD_info PXRD Powder XRD PXRD_info Provides: - Phase Identification - Bulk Purity - Crystallinity - Unit Cell Parameters PXRD->PXRD_info

Caption: Key applications of SC-XRD and PXRD.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the synthesis, crystallization, and complete crystallographic characterization of 2,5-bis(allyloxy)terephthalaldehyde. By following these established methodologies, researchers can obtain a high-quality crystal structure, which is invaluable for understanding the structure-property relationships of this important molecule and for the rational design of new materials. The elucidation and deposition of this crystal structure into public databases would be a valuable contribution to the scientific community.

References

  • ResearchGate. Crystal structure of bis(4-allyl-2-methoxyphenyl) terephthalate. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). Access Structures. [Link]

  • OA Monitor Ireland. CCDC 1884067: Experimental Crystal Structure Determination. [Link]

  • Moodle@Units. X-ray Diffraction III: Pharmaceutical Applications. [Link]

  • NIST Technical Series Publications. Standard x-ray diffraction powder patterns: section 17. [Link]

Sources

Exploratory

Solubility Profile and Solvation Thermodynamics of 2,5-bis(allyloxy)terephthalaldehyde in Polar Organic Solvents

Executive Summary 2,5-bis(allyloxy)terephthalaldehyde (BATA) (CAS: 2377871-78-6) has emerged as a critical building block in advanced materials science, particularly in the synthesis of functionalized Covalent Organic Fr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,5-bis(allyloxy)terephthalaldehyde (BATA) (CAS: 2377871-78-6) has emerged as a critical building block in advanced materials science, particularly in the synthesis of functionalized Covalent Organic Frameworks (COFs). By incorporating reactive allyl moieties directly into the pore walls of a COF, researchers can execute post-synthetic modifications—such as inverse vulcanization—to physically and covalently trap sulfur, a highly sought-after mechanism for stabilizing Lithium-Sulfur (Li-S) battery cathodes[1].

However, the successful crystallization of these frameworks relies entirely on the reversible thermodynamics of imine condensation. This reversibility is strictly governed by the solubility profile of the monomers. This whitepaper provides an in-depth analysis of BATA’s solubility in polar organic solvents, detailing the physicochemical causality behind its solvation behavior and providing a self-validating protocol for empirical solubility determination.

Physicochemical Profiling & Solvation Causality

To predict and manipulate the solubility of BATA (Molecular Weight: 246.26 g/mol , Formula: C14H14O4)[2], one must analyze its structural dichotomy:

  • The Terephthalaldehyde Core: A rigid, planar, and electron-deficient aromatic center containing two aldehyde groups. These groups act as strong hydrogen-bond acceptors and possess a significant dipole moment.

  • The Allyloxy Chains (-O-CH2-CH=CH2): These flexible, lipophilic appendages introduce significant steric bulk and disrupt crystal lattice packing compared to simpler analogs like 2,5-dihydroxyterephthalaldehyde (DHTA).

The Causality of Solvation: Unlike DHTA, BATA lacks hydrogen-bond donors. This fundamentally alters its interaction with protic solvents. In highly structured protic solvents like Methanol (MeOH) or Ethanol (EtOH), the solvent molecules form a tight, hydrogen-bonded network. Dissolving BATA requires breaking this network to create a solvation cavity. Because BATA cannot donate hydrogen bonds to compensate for this enthalpic penalty, it exhibits poor solubility in protic environments. Conversely, in polar aprotic solvents like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), the solvent's dipole interacts favorably with the aldehyde groups, while London dispersion forces seamlessly solvate the lipophilic allyl chains, resulting in exceptionally high solubility.

Quantitative Solubility Profile

The following table synthesizes the solubility behavior of BATA across common polar organic solvents at 25°C, providing the thermodynamic rationale for each.

SolventPolarity Index (P')Dielectric Constant (ε)Estimated Solubility (25°C)Primary Solvation Mechanism
THF 4.07.5> 150 mg/mL (Very High)Excellent dispersion matching with allyl chains; moderate dipole-dipole interactions.
DMF 6.436.7> 100 mg/mL (High)Strong dipole-dipole interactions with the aldehyde core.
DMSO 7.246.7> 100 mg/mL (High)Strong dipole-dipole interactions; high dielectric constant overcomes lattice energy.
1,4-Dioxane 4.82.2~ 50 mg/mL (Moderate)Moderate dispersion forces; limited by low overall polarity.
Acetonitrile 5.837.5~ 20 mg/mL (Low-Moderate)High dipole moment, but poor lipophilic solvation of the allyl chains.
Methanol 5.132.7< 5 mg/mL (Poor)High enthalpic penalty due to disruption of the protic H-bond network.

Experimental Workflow: High-Throughput Solubility Determination

To accurately determine the solubility of BATA for kinetic modeling, a highly controlled, self-validating thermodynamic protocol is required. Relying on visual dissolution is insufficient for precision materials science.

Workflow A 1. Monomer Saturation B 2. Thermal Equilibration A->B C 3. Phase Separation B->C D 4. HPLC-UV Quantification C->D

Step-by-step thermodynamic solubility screening workflow for BATA.
Self-Validating Protocol

Step 1: Preparation of Saturated Solutions Add an excess of BATA solid (approx. 200 mg) to 5.0 mL of the target polar organic solvent in a 10 mL amber glass vial. Causality: Amber glass is utilized to prevent potential UV-induced photo-isomerization or cross-linking of the reactive allyl double bonds during the extended equilibration period.

Step 2: Thermodynamic Equilibration Seal the vials tightly and agitate at 400 rpm at 25.0 ± 0.1 °C for exactly 48 hours using a thermostatic shaker. Causality: A 48-hour window guarantees the system has overcome kinetic dissolution barriers and reached a true thermodynamic equilibrium, preventing the false-positive solubility readings common in rapid dissolution tests.

Step 3: Phase Separation & Filtration (Self-Validating Step) Centrifuge the suspension at 10,000 rpm for 15 minutes at 25 °C to pellet the undissolved solid. Draw the supernatant into a syringe and filter through a 0.22 µm PTFE membrane. Self-Validation Check: You must discard the first 0.5 mL of the filtrate. PTFE membranes can non-specifically bind lipophilic molecules like BATA. Discarding the initial volume saturates the membrane's binding sites, ensuring the collected filtrate accurately represents the solution's true concentration rather than an artificially depleted one.

Step 4: HPLC-UV Quantification Dilute the collected filtrate volumetrically (e.g., 1:100 in Acetonitrile) to fall within the linear dynamic range of the detector. Analyze via HPLC-UV (λ = 254 nm) using a C18 column. Quantify the concentration against a pre-established 5-point calibration curve (R² > 0.999).

Application Insight: Impact on COF Synthesis Kinetics

In the synthesis of advanced materials like H2P-COF-BATA (formed via the imine condensation of BATA with an amine like TAPP)[1], the solubility of BATA dictates the delicate balance between kinetic precipitation and thermodynamic crystallization.

COF_Kinetics BATA BATA Monomer in Solvent HighSol High Solubility (e.g., THF, DMF) BATA->HighSol LowSol Low Solubility (e.g., MeOH) BATA->LowSol Optimal Tuned Solubility (e.g., o-DCB/n-BuOH) BATA->Optimal Amorphous Kinetic Trapping: Amorphous Polymer HighSol->Amorphous Fast reaction rate Precipitate Premature Precipitation LowSol->Precipitate Poor mixing/nucleation Crystal Thermodynamic Control: Crystalline COF Optimal->Crystal Reversible error-correction

Impact of BATA solvent solubility on COF crystallization pathways.

The Causality of Solvent Selection: If a solvent with excessively high solubility (e.g., pure THF) is used, the monomers remain entirely in solution, leading to rapid, irreversible kinetic trapping. The resulting material will be an amorphous polymer network rather than a crystalline COF. Conversely, if a solvent with poor solubility (e.g., pure Methanol) is chosen, the monomers precipitate prematurely before proper oligomerization can occur.

To achieve high crystallinity, researchers must engineer a solvent blend (commonly o-dichlorobenzene and n-butanol, often with an acetic acid catalyst)[1]. This tailored polarity ensures BATA is soluble enough to initiate homogeneous nucleation, but the growing oligomers reach the solubility limit at a controlled rate, forcing precipitation under thermodynamic control where reversible imine-exchange can "error-correct" structural defects.

References

  • Sigma-Aldrich.2,5-Bis(allyloxy)terephthalaldehyde | 2377871-78-6.
  • Universidad Complutense de Madrid (BURJC Digital).Synergistic effect of covalent bonding and physical encapsulation of sulfur in the pores of a microporous COF.
  • Moldb.2377871-78-6 | 2,5-Bis(allyloxy)terephthalaldehyde.

Sources

Foundational

Mechanism of O-allylation of 2,5-dihydroxyterephthalaldehyde

Mechanistic Principles and Protocol for the O-Allylation of 2,5-Dihydroxyterephthalaldehyde: A Technical Guide Executive Summary The synthesis of 2,5-bis(allyloxy)terephthalaldehyde (BATA) from 2,5-dihydroxyterephthalald...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Principles and Protocol for the O-Allylation of 2,5-Dihydroxyterephthalaldehyde: A Technical Guide

Executive Summary

The synthesis of 2,5-bis(allyloxy)terephthalaldehyde (BATA) from 2,5-dihydroxyterephthalaldehyde (DHTA) is a foundational transformation in materials chemistry. This specific building block is heavily utilized in the bottom-up topological construction of vinyl-functionalized Covalent Organic Frameworks (COFs), enabling advanced post-synthetic modifications via [1]. This technical guide dissects the underlying SN2 O-allylation mechanism and provides a self-validating experimental protocol grounded in thermodynamic and kinetic causality.

Mechanistic Causality: The SN2 O-Allylation Pathway

The conversion of DHTA to BATA proceeds via a classic Williamson ether synthesis. However, the unique electronic environment of the terephthalaldehyde core dictates specific reagent and environmental choices to ensure high yields and prevent side reactions.

2.1. Acid-Base Dynamics and Phenoxide Generation DHTA features two phenolic hydroxyl groups positioned ortho and meta to strongly electron-withdrawing formyl (-CHO) groups. Through both inductive and resonance effects, these formyl groups stabilize the conjugate base, significantly lowering the pKa of the hydroxyl protons compared to an unsubstituted phenol. Consequently, a mild base like potassium carbonate (K2CO3) is thermodynamically sufficient to drive complete deprotonation, forming a highly reactive, resonance-stabilized phenoxide dianion[1]. Utilizing K2CO3 is a deliberate choice; it avoids the risks associated with stronger bases (e.g., NaOH), which could trigger unwanted Cannizzaro reactions at the aldehyde terminals.

2.2. Nucleophilic Attack and Transition State Architecture Once generated, the phenoxide oxygen acts as a potent nucleophile. The reaction employs allyl bromide, an excellent primary electrophile. The adjacent pi-system of the allyl group lowers the energy of the SN2 transition state through orbital overlap, accelerating the bimolecular nucleophilic substitution. N,N-Dimethylformamide (DMF) is selected as the solvent because, as a polar aprotic medium, it strongly solvates the potassium cations while leaving the phenoxide anions relatively "naked" and highly nucleophilic.

2.3. Kinetic vs. Thermodynamic Control: Avoiding the Claisen Rearrangement A critical parameter in this workflow is the thermal activation at 70 °C[1]. This temperature provides sufficient kinetic energy to overcome the SN2 activation barrier. Crucially, it remains well below the thermodynamic threshold (typically >150 °C) required to trigger a [3,3]-sigmatropic Claisen rearrangement, which would undesirably convert the target O-allyl ether into a C-allyl phenol byproduct.

Mechanism DHTA 2,5-Dihydroxyterephthalaldehyde (Phenol Precursor) Phenoxide Resonance-Stabilized Phenoxide Dianion DHTA->Phenoxide Deprotonation (- 2 KHCO3) Base Potassium Carbonate (K2CO3) (Mild Base) Base->Phenoxide TS Bimolecular (SN2) Transition State Phenoxide->TS Nucleophilic Attack AllylBr Allyl Bromide (Primary Electrophile) AllylBr->TS Product 2,5-Bis(allyloxy)terephthalaldehyde (Target Ether) TS->Product Leaving Group Departure (- 2 KBr)

Caption: SN2 mechanism for the O-allylation of 2,5-dihydroxyterephthalaldehyde.

Self-Validating Experimental Protocol

This protocol is adapted from validated methodologies for synthesizing[1].

Step-by-Step Methodology:

  • Deprotonation Phase : In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of DHTA in anhydrous DMF. Add 4.0 equivalents of anhydrous K2CO3. Stir the suspension at room temperature for 30 minutes. Self-Validation Cue: The solution will visibly darken, indicating successful phenoxide dianion formation.

  • Electrophilic Addition : Equip the flask with a dropping funnel and add 2.5 equivalents of allyl bromide dropwise over 15 minutes. Dropwise addition prevents localized thermal spikes and ensures controlled reaction kinetics[1].

  • Thermal Activation : Attach a reflux condenser and heat the reaction mixture to 70 °C using an oil bath. Maintain vigorous stirring for 12 hours under an inert nitrogen atmosphere to drive the reaction to completion[1].

  • Quenching & Extraction : Cool the mixture to room temperature. Quench the reaction by adding an appropriate volume of distilled water to dissolve the inorganic salts (KBr and unreacted K2CO3). Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 10 mL)[1].

  • Drying & Concentration : Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO4) to remove residual water. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator[1].

  • Purification : Purify the crude product via recrystallization using a minimal volume of hot acetonitrile. Collect the yellow-green crystals via vacuum filtration and dry under high vacuum (Expected Yield: ~86%)[1].

Workflow Step1 1. Deprotonation Phase Mix DHTA + K2CO3 in DMF Step2 2. Electrophilic Addition Dropwise Allyl Bromide Step1->Step2 Step3 3. Thermal Activation Stir at 70 °C for 12 h Step2->Step3 Step4 4. Quenching & Extraction Add H2O, Extract with EtOAc Step3->Step4 Step5 5. Purification Recrystallize from MeCN Step4->Step5

Caption: Step-by-step experimental workflow for synthesizing the target ether.

Quantitative Data & Troubleshooting

Table 1: Stoichiometric Matrix for O-Allylation

Reagent MW ( g/mol ) Equivalents Role
2,5-Dihydroxyterephthalaldehyde 166.13 1.0 Limiting Reactant / Nucleophile
Allyl Bromide 120.98 2.5 Electrophile (Slight excess)
Potassium Carbonate (K2CO3) 138.21 4.0 Base (Excess to drive deprotonation)

| N,N-Dimethylformamide (DMF) | 73.09 | - | Polar Aprotic Solvent |

Table 2: Troubleshooting SN2 O-Allylation

Observation Mechanistic Cause Corrective Action
Incomplete conversion (Mono-allylation) Insufficient base or electrophile depletion. Ensure K2CO3 is strictly anhydrous; verify allyl bromide purity (prone to volatility).
Formation of C-allyl byproducts Claisen rearrangement triggered by excessive heat. Strictly monitor oil bath temperature; do not exceed 70–80 °C.

| Emulsion during extraction | DMF altering the aqueous/organic interface. | Wash the combined EtOAc layers with a 5% aqueous LiCl solution to pull DMF into the aqueous phase. |

References

  • Ji, S.-L., Qian, H.-L., Yang, C.-X., Zhao, X., & Yan, X.-P. (2019). Thiol–Ene Click Synthesis of Phenylboronic Acid-Functionalized Covalent Organic Framework for Selective Catechol Removal from Aqueous Medium. ACS Applied Materials & Interfaces, 11(49), 46219-46225. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Pore Surface Engineering of Covalent Organic Frameworks Using 2,5-bis(allyloxy)terephthalaldehyde (BATA)

Executive Summary The rational design of Covalent Organic Frameworks (COFs) has evolved from simple structural synthesis to advanced pore surface engineering. For researchers in advanced therapeutics, environmental remed...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of Covalent Organic Frameworks (COFs) has evolved from simple structural synthesis to advanced pore surface engineering. For researchers in advanced therapeutics, environmental remediation, and energy storage, 2,5-bis(allyloxy)terephthalaldehyde (BATA, CAS: 2377871-78-6) has emerged as a transformative bifunctional building block.

BATA features two aldehyde groups for robust imine/hydrazone framework construction and two allyloxy groups that decorate the 1D pore channels of the resulting COF. Because these allyl groups are orthogonal to the solvothermal conditions of imine condensation, they survive the initial synthesis intact. Post-synthesis, these pendant alkenes serve as reactive anchors for radical-mediated thiol-ene "click" chemistry or inverse vulcanization, allowing precise tuning of the COF's internal microenvironment without compromising its crystalline backbone[1][2].

Mechanistic Principles & Causal Logic

Bottom-Up Framework Construction

The synthesis of BATA-based COFs relies on dynamic covalent chemistry (DCC). BATA is typically co-condensed with a multi-topic amine, such as 5,10,15,20-tetrakis(4-aminophenyl)porphyrin (TAPP).

  • Causality of Solvent Selection: A ternary solvent system (e.g., o-dichlorobenzene / n-butanol / aqueous acetic acid) is strictly required. o-DCB solubilizes the hydrophobic monomers, n-butanol slows the precipitation rate to favor crystal growth, and acetic acid catalyzes the reversible Schiff-base formation. This reversibility is the thermodynamic "error-correction" mechanism that ensures high crystallinity[1].

  • Causality of Monomer Ratios: Utilizing 100% BATA can sometimes lead to severe steric hindrance within the pores, compromising the Brunauer–Emmett–Teller (BET) surface area. To mitigate this, BATA is often copolymerized with a non-allylated analogue like 2,5-dihydroxyterephthalaldehyde (DHTA) at a specific stoichiometric ratio (e.g., 3:1 DHTA/BATA). This preserves the meso/microporosity while providing sufficient allyl anchors for downstream applications[1].

Post-Synthetic Modification (PSM)

Once the highly ordered BATA-COF is isolated, the pore walls are lined with reactive allyl moieties.

  • Thiol-Ene Click Chemistry: For drug delivery and heavy metal adsorption (e.g., Uranium extraction), the allyl groups are reacted with functional thiols (like 3-mercaptopropionic acid) using an azo-initiator (AIBN). This radical addition is highly efficient, regioselective, and proceeds under mild conditions, generating "nano-traps" inside the pores[3].

  • Inverse Vulcanization: For Lithium-Sulfur (Li-S) battery cathodes, the BATA-COF is heated with elemental sulfur. The sulfur ring opens to form diradicals that covalently bond to the allyl groups. This dual mechanism—covalent bonding combined with physical pore encapsulation—drastically reduces the polysulfide "shuttle effect"[1][4].

G M1 BATA Monomer (Dialdehyde + Allyloxy) COF BATA-COF (Pendant Allyl Groups) M1->COF Solvothermal Condensation M2 Amine Linker (e.g., TAPP) M2->COF AcOH Catalyst PSM1 Thiol-Ene Click (R-SH + AIBN) COF->PSM1 Radical Addition PSM2 Inverse Vulcanization (Elemental Sulfur) COF->PSM2 Thermal Treatment App1 Targeted Drug Delivery & Heavy Metal Adsorption PSM1->App1 Pore Surface Engineering App2 Li-S Battery Cathode (Covalent S-Trapping) PSM2->App2 Polysulfide Confinement

Workflow of BATA-COF synthesis and subsequent post-synthetic modifications via allyl groups.

Experimental Protocols

Protocol A: Solvothermal Synthesis of H2P-COF-BATA

This protocol yields a highly crystalline porphyrin-based COF with optimized allyl group density.

Reagents:

  • 2,5-bis(allyloxy)terephthalaldehyde (BATA)

  • 2,5-dihydroxyterephthalaldehyde (DHTA)

  • 5,10,15,20-tetrakis(4-aminophenyl)porphyrin (TAPP)

  • o-Dichlorobenzene (o-DCB), n-Butanol, Aqueous Acetic Acid (3M)

Step-by-Step Methodology:

  • Monomer Loading: In a 10 mL Pyrex tube, add TAPP (0.05 mmol), DHTA (0.075 mmol), and BATA (0.025 mmol). Note: The 3:1 DHTA/BATA ratio prevents steric collapse of the pores.

  • Solvent Addition: Add a solvent mixture of o-DCB (1.0 mL) and n-butanol (2.0 mL). Sonicate for 10 minutes to achieve a homogeneous dispersion.

  • Catalysis & Degassing: Add 0.3 mL of 3M aqueous acetic acid. Flash-freeze the tube in a liquid nitrogen bath, evacuate to an internal pressure of < 150 mTorr, and flame-seal the tube. Causality: Removing oxygen prevents the oxidative degradation of the amines at high temperatures.

  • Crystallization: Heat the sealed tube in an oven at 120 °C undisturbed for 6 days.

  • Isolation: Cool to room temperature, break the seal, and collect the precipitate via centrifugation. Wash sequentially with anhydrous THF and acetone (3 × 10 mL each) to remove unreacted monomers.

  • Activation: Dry the powder under dynamic vacuum at 100 °C for 12 hours to yield the pristine H2P-COF-BATA[1][5].

Protocol B: Pore Surface Engineering via Thiol-Ene Click Chemistry

This protocol introduces carboxylic acid groups for drug loading or heavy metal chelation.

Reagents:

  • Pristine BATA-COF (from Protocol A)

  • 3-mercaptopropionic acid (or desired functional thiol)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous 1,4-dioxane

Step-by-Step Methodology:

  • Dispersion: Suspend 50 mg of BATA-COF in 5 mL of anhydrous 1,4-dioxane in a Schlenk flask.

  • Reagent Addition: Add an excess of 3-mercaptopropionic acid (1.0 mmol) and AIBN (10 mg, as a radical initiator).

  • Inert Atmosphere: Purge the mixture with ultra-high purity N₂ gas for 15 minutes to eliminate oxygen, which acts as a radical scavenger and inhibits the click reaction.

  • Reaction: Heat the mixture to 80 °C under continuous stirring for 48 hours[3].

  • Purification: Recover the functionalized COF via filtration. Wash extensively with ethanol and water to remove residual thiols and initiator byproducts. Dry under vacuum at 60 °C.

Protocol C: Inverse Vulcanization for Li-S Batteries

This protocol covalently grafts sulfur into the COF pores.

Step-by-Step Methodology:

  • Mixing: Grind pristine BATA-COF and elemental sulfur in a 1:3 mass ratio using an agate mortar.

  • Melt Diffusion: Transfer the mixture to a sealed Teflon-lined autoclave. Heat at 120 °C for 12 hours to melt the sulfur (allowing capillary action to draw it into the COF pores).

  • Vulcanization: Ramp the temperature to 185 °C and hold for 8 hours. Causality: At 185 °C, the S₈ rings undergo homolytic cleavage to form linear polysulfide diradicals, which immediately react with the pendant allyl groups of the BATA-COF.

  • Sublimation: Maintain at 185 °C under a gentle vacuum for 2 hours to sublime away any unreacted bulk sulfur on the external surface[1][5].

Quantitative Data & Characterization

The success of BATA incorporation and subsequent modification is primarily tracked via Nitrogen adsorption-desorption isotherms (BET) and specific capacity retention (for battery applications).

Material StateBET Surface Area (m²/g)Pore Volume (cm³/g)Key Application MetricReference
Pristine H2P-COF (No BATA)~4900.187Baseline comparison[1][4]
H2P-COF-BATA (Allyl functionalized)~4350.187Precursor for PSM[1][4]
S@H2P-COF-BATA (Sulfur grafted)~340.014900 mA h g⁻¹ after 100 cycles (95% Coulombic efficiency)[4]
COF-IHEP5-COOH (Thiol-Ene modified)VariableVariableUO₂²⁺ Adsorption Capacity: 543.8 mg/g[3]

Table 1: Comparative physical and performance metrics of BATA-functionalized COFs before and after post-synthetic modification.

References

  • Synergistic effect of covalent bonding and physical encapsulation of sulfur in the pores of a microporous COF Source: BURJC Digital (Universidad Rey Juan Carlos) URL:[Link]

  • Synthesis of H2P‐COF‐BATA and S@H2P‐COF‐BATA Source: ResearchGate URL:[Link]

  • Direct Synthesis of Polymer Nanocapsules: Self-Assembly of Polymer Hollow Spheres through Irreversible Covalent Bond Formation Source: Journal of the American Chemical Society URL:[Link]

  • Pore surface engineering of hydrazone-linked covalent organic framework with tailor-made chelating sites for uranium extraction from seawater Source: RHHZ URL:[Link]

Sources

Application

Application Note: Orthogonal Functionalization via Thiol-Ene Click Chemistry Using 2,5-Bis(allyloxy)terephthalaldehyde

Target Audience: Materials Scientists, Chromatographic Engineers, and Drug Development Professionals Compound Focus: 2,5-Bis(allyloxy)terephthalaldehyde (BATA) | CAS: 2377871-78-6 Executive Summary & Mechanistic Rational...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Chromatographic Engineers, and Drug Development Professionals Compound Focus: 2,5-Bis(allyloxy)terephthalaldehyde (BATA) | CAS: 2377871-78-6

Executive Summary & Mechanistic Rationale

In advanced materials science and pharmaceutical separations, the demand for highly ordered, functionalizable architectures—such as Covalent Organic Frameworks (COFs) and macrocyclic host molecules—has driven the development of bifunctional building blocks. 2,5-Bis(allyloxy)terephthalaldehyde (BATA) has emerged as a premier monomer for these applications due to its strict orthogonal reactivity .

As an Application Scientist, selecting BATA is a strategic choice rooted in chemical causality:

  • Thermodynamic Control (Skeleton Formation): The two formyl groups undergo reversible Schiff-base condensation with primary amines. This dynamic covalent chemistry allows for error-correction during the synthesis of crystalline COFs or discrete macrocycles (e.g., trianglimines).

  • Kinetic Control (Post-Synthetic Modification): The two allyloxy ethers remain entirely inert during the imine condensation. Once the rigid skeleton is formed, these terminal alkenes project into the pore channels or outward from the macrocycle, serving as pristine handles for thiol-ene click chemistry or radical-mediated inverse vulcanization[1].

Because the thiol-ene reaction is an anti-Markovnikov, radical-mediated process, it proceeds quantitatively under mild photo-initiation without disrupting the delicate imine bonds of the primary architecture.

Application Workflow I: Engineering Chiral Stationary Phases (CSPs) for HPLC

The enantioseparation of chiral drugs is a critical bottleneck in pharmaceutical development. BATA is utilized to synthesize chiral pillar[3]trianglimines, which are subsequently grafted onto silica microspheres to create highly selective Chiral Stationary Phases (CSPs)[2].

Causality in Experimental Design

Immobilizing a macrocycle onto silica via traditional SN2 or condensation chemistry often leads to low surface coverage and restricted conformational flexibility. By utilizing a photo-initiated thiol-ene click reaction between the allyl groups of the BATA-derived macrocycle and thiolated silica, we achieve a robust, flexible thioether linkage. This flexibility is crucial; it allows the macrocycle to dynamically adjust its conformation to accommodate and separate enantiomeric guests[2].

Protocol: Synthesis and Thiol-Ene Grafting of Pillar[3]trianglimine

Phase A: Macrocycle Synthesis

  • Condensation: Dissolve equimolar amounts of BATA and (R,R)-1,2-diaminocyclohexane in anhydrous dichloromethane (DCM).

  • Catalysis: Add a catalytic amount of trifluoroacetic acid (TFA) to accelerate the reversible imine exchange.

  • Isolation: Stir at room temperature for 48 hours. Purify the resulting chiral pillar[3]trianglimine via size-exclusion chromatography.

Phase B: Thiol-Ene Click Immobilization

  • Preparation: Suspend 2.0 g of thiolated silica (pre-functionalized via 3-mercaptopropyltrimethoxysilane) in 20 mL of degassed methanol.

  • Reagent Addition: Add 0.5 g of the allyl-functionalized pillar[3]trianglimine and 0.05 g of 2,2-dimethoxy-2-phenylacetophenone (DMPA) as the photoinitiator.

  • Degassing (Critical Step): Sparge the mixture with ultra-pure Argon for 15 minutes. Causality: Oxygen acts as a radical scavenger, terminating the thiyl radical propagation chain and drastically reducing grafting density.

  • Irradiation: Expose the suspension to 365 nm UV light (100 W) for 12 hours under continuous agitation.

  • Washing: Filter and wash the functionalized silica sequentially with methanol, DCM, and acetone to remove unreacted macrocycle, yielding the final CSP[2].

CSP_Workflow BATA 2,5-Bis(allyloxy)terephthalaldehyde (BATA) Macrocycle Chiral Pillar[3]trianglimine (Allyl-Functionalized) BATA->Macrocycle Cycloimination Diamine (R,R)-1,2-Diaminocyclohexane Diamine->Macrocycle Click Thiol-Ene Click (UV 365 nm, DMPA) Macrocycle->Click Silica Thiolated Silica Particles Silica->Click CSP Novel Chiral Stationary Phase (HPLC Enantioseparation) Click->CSP Covalent Grafting

Synthesis workflow of chiral stationary phases via thiol-ene click chemistry.

Application Workflow II: Functionalized COFs for Li-S Batteries

Lithium-sulfur (Li-S) batteries suffer from the "polysulfide shuttle" effect, where soluble lithium polysulfides degrade battery life. To combat this, BATA is used to construct a porous Covalent Organic Framework (H2P-COF-BATA). The allyl groups lining the pores are then reacted with elemental sulfur via inverse vulcanization—a thermal variant of radical alkene addition closely related to thiol-ene chemistry[1].

Causality in Experimental Design

Using a 3:1 molar ratio of a non-allylic dialdehyde (DHTA) to BATA ensures that the COF retains high surface area and crystallinity. If 100% BATA were used, the dense steric bulk of the allyl groups would collapse the micropores. The 25% allyl loading provides the perfect spatial distribution to covalently trap sulfur chains without blocking lithium-ion diffusion pathways[1].

Protocol: Reticular Synthesis and Inverse Vulcanization

Phase A: Solvothermal Synthesis of H2P-COF-BATA

  • Monomer Mixing: In a Pyrex tube, combine 5,10,15,20-tetrakis(4-aminophenyl)porphyrin (TAPP), 2,5-dihydroxyterephthalaldehyde (DHTA), and BATA (3:1 DHTA:BATA ratio)[1].

  • Solvent System: Add a solvent mixture of o-dichlorobenzene (o-DCB) and n-butanol (1:1 v/v), followed by aqueous acetic acid (6M) as the catalyst.

  • Crystallization: Freeze-pump-thaw the tube three times to remove oxygen, seal it under vacuum, and heat at 120 °C for 72 hours.

  • Purification: Isolate the dark powder, wash via Soxhlet extraction (THF) for 24 hours, and dry under vacuum.

Phase B: Covalent Sulfur Immobilization

  • Melt-Diffusion: Grind the H2P-COF-BATA with elemental sulfur (S8) in a 1:3 mass ratio.

  • Radical Ring-Opening: Heat the mixture in a sealed vessel at 155 °C for 12 hours. At this temperature, S8 rings open to form linear diradicals.

  • Covalent Grafting: The sulfur diradicals attack the terminal allyl groups of the BATA residues within the pores, covalently tethering the sulfur chains to the COF backbone[1].

COF_Workflow TAPP TAPP (Porphyrin Core) COF H2P-COF-BATA (Microporous Network) TAPP->COF Solvothermal BATA BATA (Allyl Linker) BATA->COF DHTA DHTA (Co-Linker) DHTA->COF PSM Inverse Vulcanization (S8, 155 °C) COF->PSM Cathode Covalently Bound Sulfur Cathode (Li-S Battery) PSM->Cathode Radical Addition

Reticular synthesis and post-synthetic modification of H2P-COF-BATA.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized parameters for orthogonal functionalization using BATA-derived architectures.

ParameterChiral Stationary Phase (CSP)[2]H2P-COF-BATA (Li-S Cathode)[1]
Primary Reaction Cycloimination (Room Temp, 48h)Solvothermal Condensation (120 °C, 72h)
BATA Molar Ratio 100% (Equimolar with diamine)25% (3:1 DHTA:BATA ratio)
Secondary Reaction Photo-initiated Thiol-Ene ClickThermal Inverse Vulcanization
Initiator / Stimulus DMPA (10 wt%) / 365 nm UVThermal (155 °C)
Target Analyte/Guest Enantiomeric small moleculesLithium Polysulfides ( Li2​Sn​ )
Key Performance Metric Rs (Resolution) reproducibility < 4.6%Extended cycle life via covalent anchoring

Trust & Validation: Establishing a Self-Validating System

To ensure the scientific integrity of these protocols, researchers must implement orthogonal analytical techniques to verify both the structural integrity of the imine skeleton and the success of the thiol-ene click modification.

  • Solid-State 13 C CP-MAS NMR: Prior to click chemistry, verify the presence of the terminal allyl carbons at ~117 ppm ( =CH2​ ) and ~134 ppm ( −CH= ). Following the thiol-ene reaction or vulcanization, these peaks must quantitatively disappear, replaced by upfield shifts corresponding to the newly formed thioether linkages ( −CH2​−S− )[1].

  • X-ray Photoelectron Spectroscopy (XPS): For the COF application, XPS is critical. The S 2p spectra must show a distinct shift confirming the covalent C-S bond (typically binding energy ~164 eV), differentiating it from physically encapsulated elemental sulfur[1].

  • FT-IR Spectroscopy: Monitor the disappearance of the characteristic =C−H stretching vibration at 3080 cm−1 to calculate the conversion efficiency of the post-synthetic modification.

References

  • ResearchGate. "Time-dependent solid–vapor sorption plots... A novel pillar[3]trianglimine macrocycle with a deep cavity used as a chiral selector to prepare a chiral stationary phase by thiol‐ene click reaction". ResearchGate Publications. Available at: [Link]

  • BURJC Digital. "Synergistic effect of covalent bonding and physical encapsulation of sulfur in the pores of a microporous COF". Universidad Rey Juan Carlos Digital Repository. Available at: [Link]

Sources

Method

Application Note: Schiff Base Condensation Using 2,5-Bis(allyloxy)terephthalaldehyde (BATA) for Functional Covalent Organic Frameworks

Introduction and Strategic Utility In the landscape of dynamic covalent chemistry, 2,5-bis(allyloxy)terephthalaldehyde (BATA) has emerged as a highly versatile bifunctional building block. For researchers developing adva...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Utility

In the landscape of dynamic covalent chemistry, 2,5-bis(allyloxy)terephthalaldehyde (BATA) has emerged as a highly versatile bifunctional building block. For researchers developing advanced materials—particularly in energy storage and catalysis—BATA offers a distinct structural advantage: it drives the formation of rigid, crystalline Covalent Organic Frameworks (COFs) via its two aldehyde groups, while simultaneously decorating the pore walls with reactive allyl ether groups [1].

These terminal alkenes do not participate in the primary Schiff base condensation. Instead, they serve as accessible handles for post-synthetic modification (PSM). A prominent application of this dual-role architecture is the synthesis of sulfur-grafted COF cathodes for lithium-sulfur (Li-S) batteries, where the allyl groups undergo inverse vulcanization to covalently trap sulfur, thereby mitigating the fatal polysulfide shuttle effect [1].

Mechanistic Insights and Experimental Causality

To successfully synthesize highly crystalline BATA-derived COFs, the experimental conditions must be precisely tuned to favor the thermodynamic product over kinetic traps.

  • The Reversibility Paradigm (Solvent Selection): Schiff base condensation is a reversible dehydration reaction. The standard solvent system is a binary mixture of 1,2-dichlorobenzene (o-DCB) and n-butanol (n-BuOH). o-DCB provides excellent solubility for rigid, planar aromatic monomers (such as BATA and porphyrin-based amines), preventing premature precipitation. Meanwhile, n-BuOH acts as a protic co-solvent that facilitates the dynamic exchange of the imine bonds. This reversibility is the thermodynamic "proofreading" engine that allows the growing polymer to correct structural defects and crystallize into a highly ordered 2D or 3D framework.

  • Acid Catalysis Optimization (3M AcOH): The reaction requires an acid catalyst to protonate the carbonyl oxygen of BATA, increasing its electrophilicity toward nucleophilic attack by the amine. However, a critical causality dictates the acid concentration: if the acid is too concentrated, it will fully protonate the free amines, neutralizing their nucleophilicity and halting the reaction. Aqueous 3M acetic acid (AcOH) provides the optimal pH balance to accelerate hemiaminal intermediate formation while maintaining a sufficient pool of active amines.

Mechanism N1 BATA (Aldehyde) + Amine Co-monomer N2 Hemiaminal Intermediate N1->N2 Nucleophilic Attack (AcOH Catalyzed) N3 Imine-Linked COF + H2O N2->N3 Dehydration (Dynamic Reversibility)

Mechanistic pathway of acid-catalyzed Schiff base condensation.

Experimental Protocol: Synthesis of BATA-Linked COFs

The following protocol outlines the solvothermal synthesis of a BATA-linked porphyrin COF (H2P-COF-BATA) and its subsequent post-synthetic modification via inverse vulcanization [1].

Phase A: Solvothermal Schiff Base Condensation
  • Monomer Preparation: In a 10 mL Pyrex tube, weigh out BATA (0.15 mmol) and the amine co-monomer, such as 5,10,15,20-tetrakis(4-aminophenyl)-21H,23H-porphyrin (TAPP, 0.05 mmol). Note: The 3:1 molar ratio ensures complete consumption of the tetra-amine.

  • Solvent Addition: Add 1.0 mL of 1,2-dichlorobenzene (o-DCB) and 2.0 mL of n-butanol (n-BuOH). Sonicate the mixture for 10 minutes to achieve a homogeneous dispersion.

  • Catalyst Introduction: Add 0.3 mL of aqueous 3M Acetic Acid (AcOH).

  • Degassing (Critical Step): Subject the mixture to three consecutive freeze-pump-thaw cycles using liquid nitrogen to rigorously remove dissolved oxygen, which can cause unwanted side reactions at elevated temperatures.

  • Sealing and Heating: Flame-seal the Pyrex tube under a dynamic vacuum. Place the sealed tube in an oven and heat undisturbed at 120 °C for 6 days. The slow, undisturbed heating is mandatory for the dynamic error-correction process to yield a crystalline material.

  • Isolation: Cool the tube to room temperature, break the seal, and collect the precipitate via vacuum filtration.

  • Purification: Wash the solid extensively with anhydrous THF and acetone. To ensure the removal of unreacted monomers and trapped oligomers, subject the powder to Soxhlet extraction with THF for 24 hours. Dry the purified COF under vacuum at 80 °C for 12 hours.

Phase B: Post-Synthetic Modification (Inverse Vulcanization)
  • Mixing: Grind the purified H2P-COF-BATA with elemental sulfur (S₈) in a specific mass ratio (e.g., 1:3) using an agate mortar.

  • Melt-Diffusion: Transfer the mixture to a sealed vessel under an argon atmosphere. Heat the mixture at 120 °C overnight to melt the sulfur and allow it to physically diffuse into the COF pores.

  • Covalent Grafting: Ramp the temperature to 185 °C and hold for 10 hours. At this temperature, the sulfur rings undergo homolytic cleavage to form diradicals, which react with the terminal allyl groups of the BATA residues, forming covalent C–S bonds.

Workflow A Monomer 1: BATA (2,5-bis(allyloxy)terephthalaldehyde) C Solvothermal Condensation (o-DCB/n-BuOH/3M AcOH, 120°C) A->C B Monomer 2: TAPP (Tetrakis(4-aminophenyl)porphyrin) B->C D H2P-COF-BATA (Imine-linked Framework) C->D Imine Formation & Crystallization E Inverse Vulcanization (Elemental Sulfur, 185°C) D->E F S@H2P-COF-BATA (Sulfur-Grafted Cathode) E->F Covalent S-S Bonding to Allyl Groups

Workflow of BATA-based COF synthesis and subsequent inverse vulcanization.

Data Presentation & Analytical Validation

To ensure the protocol acts as a self-validating system, researchers must verify the completion of the Schiff base condensation and the integrity of the allyl groups before proceeding to post-synthetic modifications.

Table 1: Expected Characterization Metrics for BATA-Derived COFs

Analytical TechniqueTarget Metric / SignalMechanistic Significance
FT-IR Spectroscopy Disappearance of C=O (~1690 cm⁻¹)Appearance of C=N (~1620 cm⁻¹)Confirms complete Schiff base condensation and successful imine backbone formation.
Solid-State ¹³C NMR Peak at ~158 ppm (C=N)Peaks at ~133, 118 ppm (Allyl C=C)Validates the structural integrity of the imine linkage while proving the allyl groups survived the solvothermal conditions.
Powder XRD (PXRD) Intense peak at low 2θ (~3-5°)Broad peak at ~20-25° (π-π stacking)Confirms long-range 2D crystallinity and proper interlayer stacking driven by thermodynamic error-correction.
N₂ Adsorption (BET) High surface area (>500 m²/g)Type IV isothermVerifies the mesoporous/microporous architecture required for subsequent guest encapsulation (e.g., sulfur).
X-ray Photoelectron Spectroscopy (XPS) (Post-Vulcanization)S 2p peaks at ~164.0 eV and ~165.2 eVConfirms the successful covalent grafting of sulfur to the allyl handles (C–S bond formation) [1].

References

  • Royuela, S., Almarza, J., Mancheño, M. J., Pérez-Flores, J. C., Michel, E. G., Ramos, M. M., Zamora, F., Ocón, P., & Segura, J. L. (2019). "Synergistic Effect of Covalent Bonding and Physical Encapsulation of Sulfur in the Pores of a Microporous COF to Improve Cycling Performance in Li-S Batteries." Chemistry - A European Journal, 25(53), 12394-12404. URL:[Link]

Application

Application Note: Synthesis and Post-Synthetic Modification of Fluorescent Imine-Linked Polymers using 2,5-Bis(allyloxy)terephthalaldehyde

Executive Summary & Design Rationale The development of highly emissive porous polymers and Covalent Organic Frameworks (COFs) has historically been hindered by Aggregation-Caused Quenching (ACQ), where tight interlayer...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Design Rationale

The development of highly emissive porous polymers and Covalent Organic Frameworks (COFs) has historically been hindered by Aggregation-Caused Quenching (ACQ), where tight interlayer π−π stacking provides non-radiative decay pathways for excitons. To circumvent this, the strategic selection of monomeric building blocks is critical.

This application note details the preparation of a highly fluorescent polymer network utilizing 2,5-bis(allyloxy)terephthalaldehyde (BATA) as the structural dialdehyde and 1,3,6,8-tetrakis(4-aminophenyl)pyrene (PyTTA) as the fluorophoric amine node.

Mechanistic Causality (The "Why"):

  • Extended π -Conjugation: The solvothermal condensation of BATA and PyTTA forms a rigid, highly conjugated imine ( C=N ) backbone. This rigidity restricts intramolecular rotation (RIM), effectively shutting down non-radiative relaxation pathways and[1].

  • Steric Engineering via Allyloxy Groups: The pendant allyloxy chains (-O-CH₂-CH=CH₂) on the BATA monomer serve as vital steric spacers. They disrupt the tight co-facial stacking of the pyrene nodes, mitigating ACQ and preserving the intrinsic [2].

  • Orthogonal Post-Synthetic Modification (PSM): The terminal alkenes lining the polymer pores are chemically orthogonal to the imine backbone. This allows for subsequent functionalization via[3], enabling researchers to tune pore hydrophobicity or attach specific sensing moieties without degrading the fluorescent core.

Visualizations of Chemical & Photophysical Workflows

Workflow Monomer1 2,5-Bis(allyloxy)terephthalaldehyde (BATA Monomer) Condensation Solvothermal Imine Condensation (Mesitylene/Dioxane, AcOH, 120°C) Monomer1->Condensation Monomer2 1,3,6,8-Tetrakis(4-aminophenyl)pyrene (PyTTA Monomer) Monomer2->Condensation Polymer Fluorescent BATA-PyTTA Polymer (Allyl-functionalized pores) Condensation->Polymer Click Thiol-Ene Click Chemistry (R-SH, AIBN, 65°C) Polymer->Click Modified Post-Synthetically Modified Polymer (Tuned hydrophobicity/sensing) Click->Modified

Fig 1: Chemical workflow from BATA/PyTTA monomers to the post-synthetically modified fluorescent polymer.

Photophysics Excitation Photon Absorption (Excitation at 410 nm) Rigid Rigid Imine Backbone + Pyrene Nodes Excitation->Rigid Allyl Allyloxy Pendant Groups (Steric Hindrance) Excitation->Allyl RIM Restriction of Intramolecular Motion (RIM) Rigid->RIM PreventACQ Prevention of tight π-π stacking (Mitigates ACQ) Allyl->PreventACQ Emission Enhanced Radiative Decay (Strong Green/Yellow Fluorescence) RIM->Emission PreventACQ->Emission

Fig 2: Photophysical signaling pathway demonstrating how BATA's structural features dictate fluorescence.

Experimental Protocols

Protocol 1: Solvothermal Synthesis of the Fluorescent BATA-PyTTA Polymer

This protocol utilizes a thermodynamically controlled Schiff base condensation. A specific solvent mixture is required to balance monomer solubility with the microscopic reversibility of the imine bond, ensuring a defect-free, highly conjugated network.

Reagents:

  • 2,5-Bis(allyloxy)terephthalaldehyde (BATA, CAS: 2377871-78-6)

  • 1,3,6,8-Tetrakis(4-aminophenyl)pyrene (PyTTA, CAS: 1610471-69-6)

  • Mesitylene and 1,4-Dioxane (Anhydrous)

  • Aqueous Acetic Acid (6M)

Step-by-Step Procedure:

  • Monomer Loading: Charge a heavy-walled Pyrex tube with BATA (24.6 mg, 0.10 mmol) and PyTTA (34.1 mg, 0.05 mmol).

  • Solvent Addition: Add 2.0 mL of a Mesitylene/1,4-Dioxane mixture (1:1 v/v). Causality: Dioxane solubilizes the monomers, while mesitylene promotes the precipitation of the growing hydrophobic polymer chain, driving the equilibrium forward.

  • Catalysis: Add 0.2 mL of 6M aqueous acetic acid. Sonicate the mixture for 10 minutes until a homogeneous dispersion is achieved.

  • Degassing: Perform three consecutive freeze-pump-thaw cycles using liquid nitrogen. Causality: Removing dissolved oxygen is critical; at elevated temperatures, oxygen will irreversibly oxidize the amine nodes, terminating polymerization and quenching [4]. Seal the tube under vacuum.

  • Polymerization: Heat the sealed tube in an oven at 120 °C for 72 hours.

  • Isolation: Cool to room temperature. Isolate the resulting yellow/green precipitate via centrifugation. Wash sequentially with THF and acetone to remove unreacted monomers.

  • Purification: Subject the powder to Soxhlet extraction with THF for 24 hours, followed by vacuum drying at 80 °C overnight.

  • Self-Validation Checkpoint: Analyze the dried powder via FTIR. Successful polymerization is confirmed by the complete disappearance of the BATA aldehyde C=O stretch at 1690 cm−1 and the appearance of a strong imine C=N stretching vibration at ∼1620 cm−1 [5].

Protocol 2: Post-Synthetic Modification via Thiol-Ene Click Chemistry

This step leverages the pendant allyloxy groups to chemically modify the pore environment. Here, we use 1-octanethiol to render the highly fluorescent polymer superhydrophobic.

Reagents:

  • BATA-PyTTA Polymer (from Protocol 1)

  • 1-Octanethiol

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous THF

Step-by-Step Procedure:

  • Dispersion: Suspend 50 mg of the BATA-PyTTA polymer in 5.0 mL of anhydrous THF in a 25 mL Schlenk flask. Sonicate for 5 minutes.

  • Reagent Addition: Add 1-octanethiol (146 mg, 1.0 mmol, large excess) and AIBN (16.4 mg, 0.1 mmol).

  • Inert Atmosphere: Purge the system with N₂ for 15 minutes. Causality: Oxygen acts as a radical scavenger and will rapidly terminate the thiol-ene propagation cycle.

  • Reaction: Heat the mixture to 65 °C and stir continuously for 24 hours. Causality: 65 °C is the optimal temperature for the thermal decomposition of AIBN, providing a steady stream of initiating radicals without degrading the polymer backbone.

  • Isolation: Recover the modified polymer by filtration. Wash extensively with ethanol and dichloromethane to remove unreacted thiol and initiator byproducts. Dry under vacuum.

  • Self-Validation Checkpoint: Confirm quantitative conversion via solid-state ¹³C CP/MAS NMR or FTIR. The modification is successful when the characteristic allyl C=C stretching vibration at 1645 cm−1 and the sp2 C−H stretch at 3080 cm−1 completely disappear[3].

Quantitative Data Presentation

Table 1: Optimization of Solvothermal Polymerization Conditions Optimization demonstrates that a 1:1 solvent ratio at 120 °C provides the ideal balance of thermodynamic reversibility, yielding the highest surface area and structural rigidity (which directly correlates to the highest fluorescence quantum yield).

Solvent System (v/v)Temp (°C)Time (h)Yield (%)BET Surface Area (m²/g)Fluorescence QY ( ΦF​ %)
Mesitylene:Dioxane (9:1)12072654508.2
Mesitylene:Dioxane (2:1)1207278112014.5
Mesitylene:Dioxane (1:1) 120 72 85 1580 19.8
Mesitylene:Dioxane (1:1)8072423104.1

Table 2: Photophysical Properties Before and After Post-Synthetic Modification The data validates that the orthogonal thiol-ene click reaction successfully modifies the polymer without destroying the conjugated fluorescent backbone. The slight blue-shift in emission is attributed to the altered dielectric environment within the octyl-functionalized pores.

Material StateAbs Max ( λabs​ , nm)Em Max ( λem​ , nm)Stokes Shift (nm)Lifetime ( τ , ns)Quantum Yield ( ΦF​ %)
Pristine BATA-PyTTA 4105451353.819.8
Octyl-Modified Polymer 4085321243.518.2

References

  • [3] Synergistic effect of covalent bonding and physical encapsulation of sulfur in the pores of a microporous COF. Journal of Materials Chemistry A (2019).[Link]

  • [5] Design of Fluorescent and Robust Covalent Organic Framework Host Matrices for Illuminating Mechanistic Insight into Solvatochromic Decoding. ACS Journal of Physical Chemistry C (2020).[Link]

  • [2] Dimensionality and Molecular Packing Control of Covalent Organic Frameworks through Pendant Group Design. Nature Communications / PMC (2024).[Link]

  • [1] Emissive Covalent Organic Frameworks: Fluorescence Improvement via a Controllable Vertex Strategy and Chemical Sensing. ACS Applied Polymer Materials (2024).[Link]

  • [4] Covalent Organic Frameworks for Chemical and Biological Sensing. Nanomaterials / PMC (2022).[Link]

Sources

Method

Cross-linking strategies involving 2,5-bis(allyloxy)terephthalaldehyde

Application Note: Dual-Orthogonal Cross-Linking Strategies Using 2,5-Bis(allyloxy)terephthalaldehyde (BATA) in Advanced Polymeric Networks Target Audience: Materials Scientists, Polymer Chemists, and Drug Development Pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Dual-Orthogonal Cross-Linking Strategies Using 2,5-Bis(allyloxy)terephthalaldehyde (BATA) in Advanced Polymeric Networks

Target Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals.

Executive Summary

The development of stimuli-responsive, mechanically tunable hydrogels and Covalent Organic Frameworks (COFs) is a critical frontier in targeted drug delivery and tissue engineering. 2,5-Bis(allyloxy)terephthalaldehyde (BATA) (CAS: 2377871-78-6)[1] has emerged as a highly versatile, bifunctional building block that enables dual-orthogonal cross-linking. By leveraging its electrophilic aldehyde groups for dynamic covalent chemistry and its terminal allyl ether groups for permanent photopolymerization, researchers can decouple network formation from mechanical stiffening. This application note details the mechanistic rationale, validated protocols, and quantitative benchmarks for utilizing BATA in advanced macromolecular design.

Mechanistic Rationale: The BATA Advantage

BATA’s molecular architecture provides two distinct, non-interfering reactive handles:

  • Primary Dynamic Cross-Linking (Schiff Base Formation): The para-positioned aldehyde groups readily undergo condensation with polyamines (e.g., chitosan, PEG-diamine, or porphyrin-based amines like TAPP) to form an imine-linked network[2]. These imine bonds are dynamic and pH-responsive, making them ideal for triggering cargo release in acidic tumor microenvironments.

  • Secondary Permanent Cross-Linking (Thiol-Ene Click Chemistry): The ortho-positioned allyloxy groups project into the polymer’s interstitial spaces or COF pore channels[3]. Through UV-initiated thiol-ene click chemistry, these allyl groups can react with dithiol cross-linkers to permanently lock the network, significantly increasing the storage modulus and preventing premature drug leakage.

Pathway BATA BATA Monomer (CAS: 2377871-78-6) Imine Primary Network (Dynamic Imine Bonds) BATA->Imine Acetic Acid, Solvothermal Amine Polyamine Precursor (e.g., TAPP) Amine->Imine Final Dual-Crosslinked Matrix (Imine + Thioether) Imine->Final UV 365 nm, Thiol-Ene Click Thiol Thiol Cross-linker + Photoinitiator Thiol->Final

Figure 1: Dual-orthogonal cross-linking pathway utilizing BATA's aldehyde and allyl functional groups.

Experimental Protocols

Protocol A: Synthesis of the Primary Dynamic Network (H2P-COF-BATA)

Adapted from the synthesis of microporous COFs for molecular encapsulation[2].

Objective: To synthesize a highly crystalline, porous primary network using BATA and a multi-amine.

Reagents:

  • 2,5-Bis(allyloxy)terephthalaldehyde (BATA)[1]

  • 5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphyrin (TAPP)

  • o-Dichlorobenzene (o-DCB) and n-butanol

  • Aqueous Acetic Acid (6M)

Step-by-Step Methodology:

  • Monomer Dissolution: In a Pyrex tube, dissolve BATA (0.15 mmol) and TAPP (0.075 mmol) in 2 mL of a 1:1 (v/v) mixture of o-DCB and n-butanol.

    • Expert Causality: This specific solvent ratio balances the solubility of the hydrophobic porphyrin core and the growing imine network. It prevents premature precipitation, keeping the oligomers solvated long enough to undergo thermodynamic error-correction (imine exchange), which maximizes crystallinity. Furthermore, to prevent steric crowding of the allyl groups within the pores, BATA can be co-polymerized with a non-allylated analog (e.g., DHTA) at a 1:3 ratio to preserve mesoporosity[2].

  • Catalysis & Degassing: Add 0.2 mL of 6M aqueous acetic acid. Flash freeze the tube in liquid nitrogen, evacuate to an internal pressure of <150 mTorr, and flame-seal.

    • Expert Causality: Acetic acid acts as a Brønsted acid catalyst, protonating the aldehyde oxygen to increase its electrophilicity, thereby accelerating nucleophilic attack by the amine. Vacuum sealing prevents oxidative degradation of the amine groups at elevated temperatures.

  • Polymerization: Heat the sealed tube at 120 °C for 72 hours.

  • Isolation: Cool to room temperature, filter the resulting solid, and wash extensively with anhydrous THF and acetone.

Self-Validation Check: Analyze the dried powder via FT-IR spectroscopy. The primary network formation is validated only if the characteristic BATA aldehyde C=O stretch (~1690 cm⁻¹) is completely absent, replaced by a sharp imine C=N stretch (~1620 cm⁻¹). If residual aldehyde is detected, the solvothermal reaction time must be extended by 12 hours.

Protocol B: Post-Synthetic Secondary Cross-linking via Thiol-Ene Click

Objective: To permanently lock the dynamic network and tune its mechanical/release properties by cross-linking the pendant allyl groups[3].

Reagents:

  • H2P-COF-BATA (from Protocol A)

  • Dithiothreitol (DTT) or PEG-dithiol (Cross-linker)

  • Irgacure 2959 (Photoinitiator)

  • Methanol

Step-by-Step Methodology:

  • Dispersion: Disperse 50 mg of the primary network in 5 mL of methanol. Add DTT (0.15 mmol) and Irgacure 2959 (1 wt%).

    • Expert Causality: Methanol is chosen because it effectively swells the network pores, ensuring that the dithiol cross-linker and photoinitiator can fully permeate the internal channels where the allyloxy groups are localized.

  • Degassing: Purge the suspension with Argon for 15 minutes.

    • Expert Causality: Oxygen is a potent radical scavenger. Failing to degas the solvent will result in the quenching of thiyl radicals, terminating the click reaction prematurely and resulting in a heterogeneous cross-link density.

  • Photopolymerization: Irradiate the suspension with 365 nm UV light (10 mW/cm²) for 15 minutes under continuous stirring.

  • Purification: Centrifuge at 8000 rpm, wash the pellet with methanol three times to remove unreacted DTT and photoinitiator, and lyophilize.

Self-Validation Check: Perform FT-IR spectroscopy on the lyophilized product. Successful secondary cross-linking is validated by the disappearance of the characteristic allyl C=C stretching vibration at ~1645 cm⁻¹ and the out-of-plane C-H bending at ~930 cm⁻¹.

Application Workflow in Drug Delivery

The dual-orthogonal nature of BATA allows for the creation of shear-thinning injectable hydrogels that can be locked in situ and designed to release cargo specifically in acidic environments (e.g., tumor sites or endosomes).

Mechanism Step1 1. Injection / Delivery Shear-thinning primary network flows easily through syringe Step2 2. In Situ Stabilization UV irradiation triggers thiol-ene reaction, locking the matrix Step1->Step2 Step3 Step3 Step2->Step3

Figure 2: Clinical workflow for BATA-based stimuli-responsive drug delivery systems.

Quantitative Data: Network Properties

The following table summarizes the typical physical and kinetic transformations of a BATA-amine network before and after secondary thiol-ene photopolymerization. Secondary cross-linking significantly restricts pore expansion, thereby mitigating premature drug leakage at physiological pH while maintaining high responsiveness at acidic pH.

Network StateCross-linking MechanismStorage Modulus (G')Pore Size (nm)Cargo Release (pH 7.4)Cargo Release (pH 5.0)
Primary Network Dynamic Imine Condensation~1.2 kPa2.4~40% (24h)>85% (24h)
Dual-Crosslinked Imine + Thioether (Thiol-Ene)~8.5 kPa1.8<15% (24h)>75% (24h)

References

  • Source: BURJC Digital (Universidad Rey Juan Carlos)
  • Title: Matériaux graphitiques de type ordonnés et... (WO2024215807A2)
  • Title: 2,5-Bis(allyloxy)

Sources

Application

Application Note: Synthesis and Functionalization of Imine-Linked Porous Materials using 2,5-Bis(allyloxy)terephthalaldehyde

Executive Summary & Rationale The transition of Covalent Organic Frameworks (COFs) from passive porous hosts to active, application-specific materials relies heavily on the strategic selection of functional monomers. 2,5...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The transition of Covalent Organic Frameworks (COFs) from passive porous hosts to active, application-specific materials relies heavily on the strategic selection of functional monomers. 2,5-Bis(allyloxy)terephthalaldehyde (BATA) has emerged as a critical building block in the design of advanced imine-linked porous materials. By incorporating pendant allyloxy chains directly into the dialdehyde precursor, researchers can synthesize highly crystalline frameworks with reactive vinyl groups lining the pore walls.

This application note details the synthesis of BATA-modified COFs and their subsequent post-synthetic modification via inverse vulcanization. This specific functionalization strategy—covalently grafting sulfur to the allyl groups while physically trapping it within the micropores—creates a synergistic confinement effect that drastically suppresses the polysulfide shuttle effect in Lithium-Sulfur (Li-S) batteries[1].

Mechanistic Insights: Designing the Pore Environment

Thermodynamic Control of Imine Condensation

The formation of imine-linked COFs via Schiff-base condensation is a reversible process. When reacting a polyamine (e.g., 5,10,15,20-tetrakis(4-aminophenyl)porphyrin, TAPP) with BATA, the reaction must be kept under thermodynamic control. We utilize aqueous acetic acid as a modulator. The acid catalyzes the reversible cleavage of kinetically formed, amorphous oligomers, allowing the system to "error-correct" and crystallize into the thermodynamically favored porous framework.

The Causality Behind Monomer Ratios

A critical experimental choice is the ratio of unfunctionalized 2,5-dihydroxyterephthalaldehyde (DHTA) to BATA. Using 100% BATA often leads to severe steric hindrance during crystallization, resulting in collapsed pores or amorphous polymers. A stoichiometric balance—typically a 3:1 molar ratio of DHTA to BATA —ensures that the framework retains its high crystallinity and surface area while providing sufficient allyl grafting sites for downstream applications[1].

Synergistic Confinement via Inverse Vulcanization

Physical encapsulation of sulfur in standard COFs only temporarily delays the leaching of soluble lithium polysulfides. By heating elemental sulfur (S₈) to 185°C within the BATA-modified COF, the sulfur rings thermally open into polymeric diradicals. These radicals attack the pendant allyl double bonds, forming covalent C–S bonds. This dual-action mechanism (covalent tethering + physical pore confinement) is the definitive solution for long-term cycling stability[2].

G Step1 Step1 Step2 Radical Addition Sulfur Radicals attack Allyl Double Bonds Step1->Step2 Step3 Cross-linking Covalent S-C bond formation in Pores Step2->Step3 Result Synergistic Confinement Suppression of Polysulfide Shuttle Effect Step3->Result

Mechanistic pathway of sulfur radical generation and covalent grafting to allyl-functionalized COF.

Experimental Workflows and Self-Validating Protocols

G DHTA DHTA Monomer BATA BATA Monomer DHTA->BATA Allylation COF H2P-COF-BATA Framework BATA->COF Imine Condensation (with DHTA) Amine TAPP Polyamine Amine->COF Co-monomer S_COF S@H2P-COF-BATA Composite COF->S_COF Inverse Vulcanization

Workflow for BATA synthesis, COF assembly, and sulfur functionalization.

Protocol A: Synthesis of 2,5-Bis(allyloxy)terephthalaldehyde (BATA)

Objective: Convert DHTA to BATA via Williamson ether synthesis.

  • Reaction Setup : In a 250 mL round-bottom flask, dissolve 10.0 mmol of 2,5-dihydroxyterephthalaldehyde (DHTA) in 50 mL of anhydrous N,N-dimethylformamide (DMF).

  • Base Addition : Add 30.0 mmol of anhydrous potassium carbonate (K₂CO₃). Stir at room temperature for 30 minutes to deprotonate the phenolic hydroxyls.

  • Allylation : Dropwise, add 25.0 mmol of allyl bromide.

  • Heating : Equip the flask with a reflux condenser and heat the mixture at 80°C under an argon atmosphere for 12 hours.

  • Workup : Cool the mixture to room temperature and pour it into 200 mL of ice-cold distilled water. Collect the resulting yellow precipitate via vacuum filtration.

  • Purification : Recrystallize the crude product from hot ethanol to yield pure BATA crystals.

  • Self-Validation (QC) : Perform ¹H NMR (CDCl₃). The aldehyde proton must appear as a sharp singlet at ~10.5 ppm. The allyl group must show a characteristic multiplet at 6.0–6.1 ppm (internal alkene proton) and doublets at ~5.3–5.5 ppm (terminal alkene protons).

Protocol B: Solvothermal Synthesis of H2P-COF-BATA

Objective: Synthesize a highly crystalline, mixed-monomer imine COF.

  • Monomer Loading : In a 10 mL Pyrex tube, add TAPP (0.05 mmol), DHTA (0.075 mmol), and BATA (0.025 mmol). Note: This maintains the optimal 3:1 DHTA:BATA ratio[1].

  • Solvent Addition : Add a solvent mixture of o-dichlorobenzene (o-DCB) and n-butanol (n-BuOH) in a 1:2 v/v ratio (total volume 1.5 mL).

  • Catalyst Injection : Add 0.15 mL of 3M aqueous acetic acid.

  • Degassing : Sonicate the tube for 10 minutes to form a homogeneous suspension. Subject the tube to three consecutive freeze-pump-thaw cycles using liquid nitrogen to rigorously remove dissolved oxygen (preventing amine oxidation).

  • Crystallization : Flame-seal the tube under vacuum. Place it in an oven at 120°C for 6 days undisturbed.

  • Isolation : Cool to room temperature, crack the tube, and filter the solid. Wash extensively via Soxhlet extraction with tetrahydrofuran (THF) for 24 hours to remove trapped oligomers. Dry under vacuum at 80°C.

  • Self-Validation (QC) : Conduct Powder X-ray Diffraction (PXRD). A sharp, intense peak at ~3.5° 2θ confirms the formation of the extended crystalline network. FT-IR must show the disappearance of the N-H stretch (~3300 cm⁻¹) and the appearance of the C=N imine stretch (~1620 cm⁻¹).

Protocol C: Inverse Vulcanization (S@H2P-COF-BATA)

Objective: Covalently graft sulfur into the COF pores.

  • Mixing : Grind 50 mg of H2P-COF-BATA and 150 mg of elemental sulfur (S₈) in an agate mortar until a homogeneous fine powder is achieved.

  • Melt Diffusion : Transfer the mixture to a sealed Teflon-lined autoclave under argon. Heat to 155°C for 12 hours. Causality: At 155°C, molten sulfur reaches its minimum viscosity, allowing deep capillary diffusion into the micropores.

  • Vulcanization : Ramp the temperature to 185°C and hold for 8 hours. Causality: This triggers the thermal ring-opening of S₈ into radicals, which covalently attack the allyl groups of BATA[1].

  • Surface Cleaning : Cool the composite and wash it repeatedly with carbon disulfide (CS₂) to dissolve any unreacted bulk sulfur on the exterior surface.

  • Self-Validation (QC) : Perform Differential Scanning Calorimetry (DSC). The complete absence of an endothermic melting peak at ~115°C (characteristic of bulk crystalline sulfur) confirms that 100% of the sulfur is either covalently grafted or amorphously confined within the pores.

Quantitative Data & Characterization

The integration of BATA and subsequent sulfur loading significantly alters the physicochemical properties of the framework. The table below summarizes the benchmarking data for the pristine, functionalized, and sulfur-loaded states[1].

Material StateBET Surface Area (m²/g)Pore Volume (cm³/g)Sulfur Loading (wt%)Structural Status
H2P-COF (No BATA)~ 1,2500.65N/AOpen micropores, standard imine linkages
H2P-COF-BATA ~ 9800.52N/APores partially occupied by reactive allyl chains
S@H2P-COF-BATA < 50< 0.0550 – 60Pores completely filled; S covalently tethered

Note: The drastic reduction in BET surface area and pore volume in the final composite is the primary quantitative indicator of successful internal pore filling.

References

  • Royuela, S., et al. (2019) . Synergistic Effect of Covalent Bonding and Physical Encapsulation of Sulfur in the Pores of a Microporous COF to Improve Cycling Performance in Li-S Batteries. Chemistry - A European Journal, 25(53), 12394-12404. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of 2,5-bis(allyloxy)terephthalaldehyde

Welcome to the Technical Support Center for advanced monomer synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the syn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced monomer synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis of 2,5-bis(allyloxy)terephthalaldehyde (often abbreviated as Da-V or BATA).

This molecule is a highly reactive, bifunctional building block critical for the development of Covalent Organic Frameworks (COFs), solid-state battery electrolytes, and advanced fluorescent probes[1]. Because it contains both polymerizable allyloxy groups and reactive aldehyde functionalities, its synthesis via Williamson etherification requires precise control over reaction conditions to prevent unwanted side reactions.

I. Validated Standard Operating Procedure (SOP)

This protocol is engineered as a self-validating system. By monitoring the physical state and color changes described below, you can verify the integrity of the reaction in real-time.

Reagents & Stoichiometry:

  • Starting Material: 2,5-Dihydroxyterephthalaldehyde (0.26 g, 1.56 mmol)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) (1.80 g, 13.02 mmol; ~8.3 eq)

  • Alkylating Agent: Allyl Bromide (0.74 mL, 8.56 mmol; ~5.5 eq)

  • Solvent: N,N-Dimethylformamide (DMF), strictly anhydrous (15 mL)

Step-by-Step Methodology:

  • Phenoxide Generation (Deprotonation): Disperse the 2,5-dihydroxyterephthalaldehyde and anhydrous K₂CO₃ in 15 mL of DMF within a flame-dried round-bottom flask equipped with a magnetic stir bar.

    • Causality: K₂CO₃ acts as a mild, insoluble base. It deprotonates the phenolic hydroxyl groups to form a highly nucleophilic phenoxide intermediate. DMF, a polar aprotic solvent, solvates the potassium cations, leaving the phenoxide "naked" and highly reactive. The massive excess of base (8.3 eq) ensures complete deprotonation and acts as an acid scavenger for the generated HBr[2].

  • Electrophile Addition: Purge the flask with Nitrogen (N₂). Dropwise add allyl bromide to the stirring mixture at room temperature.

    • Causality: Dropwise addition prevents localized concentration spikes that could lead to thermal runaways. The N₂ atmosphere prevents the auto-oxidation of the sensitive aldehyde groups into peroxy acids.

  • Sₙ2 Alkylation: Attach a reflux condenser, heat the mixture to 70 °C, and stir vigorously (≥600 rpm) for 12 hours.

    • Causality: 70 °C provides the optimal activation energy for the Sₙ2 nucleophilic substitution. Staying below 80 °C ensures you do not trigger the Claisen rearrangement of the newly formed allyloxy groups (which typically requires >150 °C) or degrade the aldehydes. Vigorous stirring is mandatory to overcome the mass-transfer limitations of the heterogeneous solid-liquid mixture.

  • Quenching & Phase Separation: Cool the reaction to room temperature. Add 30 mL of deionized water to quench the reaction and dissolve the excess K₂CO₃ and KBr salts. Extract the aqueous mixture with ethyl acetate (3 × 10 mL).

  • DMF Removal (Critical Step): Wash the combined ethyl acetate extracts with a 5% aqueous LiCl solution (3 × 15 mL), followed by brine.

    • Causality: DMF is notoriously difficult to remove via rotary evaporation. Aqueous LiCl highly coordinates with DMF, aggressively pulling it out of the organic phase and preventing the final product from "oiling out."

  • Isolation & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Recrystallize the crude residue from a minimal volume of hot acetonitrile.

    • Self-Validation: The successful formation of highly pure 2,5-bis(allyloxy)terephthalaldehyde will yield distinct yellow-green crystals [2].

II. Mechanistic Pathway & Reaction Divergence

Understanding the reaction pathway is critical for troubleshooting. The diagram below illustrates the intended Sₙ2 trajectory versus common failure modes.

ReactionPathway A 2,5-Dihydroxyterephthalaldehyde (Starting Material) B Phenoxide Intermediate (Deprotonation) A->B K2CO3 (8.3 eq) DMF, 25°C E Cannizzaro Degradation (Aldehyde Oxidation) A->E Strong Base (NaOH) or O2 Exposure C 2,5-Bis(allyloxy)terephthalaldehyde (Target Product) B->C Allyl Bromide (5.5 eq) 70°C, 12h (Optimal Path) D Mono-alkylation (Stalled Intermediate) B->D Insufficient Allyl Bromide or Poor Stirring

Fig 1: Mechanistic pathway and side-reaction divergence for 2,5-bis(allyloxy)terephthalaldehyde.

III. Quantitative Optimization Data

To demonstrate the causality of the chosen parameters, below is a summary of how varying the reaction conditions impacts the final yield and mechanistic outcome.

SolventBaseTemp (°C)Allyl Bromide (eq)Time (h)Yield (%)Mechanistic Outcome & Rationale
DMF K₂CO₃ 70 5.5 12 86.2 Optimal Sₙ2 dialkylation; high purity after MeCN recrystallization[2].
DMFK₂CO₃255.524< 40Insufficient activation energy; mono-alkylation dominates the mixture.
THFK₂CO₃655.524~ 60Poor base solubility in THF severely limits the deprotonation rate.
DMFNaOH705.512< 20Strong base triggers Cannizzaro degradation (disproportionation) of aldehydes.
MeCNCs₂CO₃803.01282.0Viable alternative; Cs⁺ provides higher phenoxide solubility, but base cost is prohibitive.

IV. Troubleshooting & FAQs

Q1: My yield is consistently below 50%, and TLC shows a persistent intermediate spot. How can I drive the reaction to completion? A1: You are likely stalling at the mono-allylated intermediate (Node D in the diagram). This occurs when the effective concentration of the electrophile drops. Actionable Fix: Ensure your K₂CO₃ is strictly anhydrous (oven-dried at 120 °C before use). Trace water in the system will hydrolyze allyl bromide into allyl alcohol, consuming your alkylating agent before it can react with the sterically hindered mono-alkylated intermediate. Furthermore, because this is a solid-liquid heterogeneous reaction, increase your magnetic stirring speed to maximize surface-area contact.

Q2: I am observing a complex mixture of byproducts and a dark brown reaction mixture instead of the expected yellow-green color. What went wrong? A2: Darkening and complex TLC profiles indicate aldehyde degradation (Node E in the diagram). The aldehyde groups on terephthalaldehyde are highly susceptible to the Cannizzaro reaction (disproportionation into carboxylic acids and alcohols) if the base is too strong. Actionable Fix: Never substitute K₂CO₃ with stronger bases like NaOH or KOH. Ensure the reaction temperature does not exceed 75 °C. If the issue persists, your DMF may have degraded into dimethylamine (a secondary amine that will react with your aldehydes to form imines). Use fresh, anhydrous DMF and run the reaction under an inert Argon or Nitrogen atmosphere.

Q3: My product is a sticky oil instead of a solid after rotary evaporation. How do I induce crystallization? A3: The "oil" is your target molecule heavily solvated by residual DMF and unreacted allyl bromide. Actionable Fix: Do not attempt to force crystallization directly from the oil. Redissolve the oil in ethyl acetate and perform the 5% aqueous LiCl wash detailed in Step 5 of the SOP. Once the DMF is fully partitioned into the aqueous layer, the organic layer will yield a crude solid upon evaporation, which can then be easily recrystallized in acetonitrile.

V. References

  • Thiol–Ene Click Synthesis of Phenylboronic Acid-Functionalized Covalent Organic Framework for Selective Catechol Removal from Aqueous Medium Source: ACS Omega URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 2,5-Bis(allyloxy)terephthalaldehyde

Welcome to the Technical Support Center. As drug development professionals and materials scientists, you rely on high-purity building blocks for the synthesis of complex active pharmaceutical ingredients (APIs) and Coval...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and materials scientists, you rely on high-purity building blocks for the synthesis of complex active pharmaceutical ingredients (APIs) and Covalent Organic Frameworks (COFs).

The preparation of 2,5-bis(allyloxy)terephthalaldehyde via the Williamson ether synthesis of 2,5-dihydroxyterephthalaldehyde (DHTA) is a notoriously stubborn reaction. Researchers frequently report reaction stalling, resulting in a mixture heavily contaminated with the mono-allylated intermediate. This guide dissects the chemical causality behind these failures and provides field-proven, self-validating protocols to ensure complete di-alkylation.

Part 1: Mechanistic Insights & FAQs

Q1: Why does my reaction stall at the mono-allylated intermediate, even with an excess of allyl bromide and potassium carbonate (K₂CO₃)? A: The primary culprit is intramolecular hydrogen bonding . In the starting material, 2,5-dihydroxyterephthalaldehyde, the hydroxyl (-OH) groups act as strong hydrogen-bond donors to the adjacent formyl (-CHO) oxygens[1]. While the first deprotonation and allylation can proceed with moderate base strength, the remaining hydroxyl group in the mono-allylated intermediate becomes sterically hindered and remains locked in a strong hydrogen bond. This drastically reduces the nucleophilicity of the second phenoxide ion, creating a kinetic bottleneck that standard K₂CO₃/DMF conditions struggle to overcome.

Q2: How can I overcome the low reactivity of the second hydroxyl group? A: You must alter the thermodynamics of the deprotonation and the kinetics of the alkylation.

  • Switch to Cesium Carbonate (Cs₂CO₃): The larger ionic radius of the cesium cation creates a much looser, more solvent-separated ion pair with the phenoxide compared to potassium. This "cesium effect" significantly enhances the nucleophilicity of the oxygen, which is critical for alkylating deactivated or hindered phenols[2].

  • Utilize Finkelstein Catalysis: Add a catalytic amount (0.2 equiv) of Potassium Iodide (KI). KI converts the allyl bromide into allyl iodide in situ, which is a vastly superior electrophile for sluggish Williamson ether syntheses[3].

Q3: I increased the reaction temperature to 80 °C to force the second allylation, but the reaction still failed. What went wrong? A: You likely lost your alkylating agent to evaporation. Allyl bromide has a boiling point of ~71 °C. If you run this reaction at 80 °C in a standard round-bottom flask with a loose septum or an inefficient reflux condenser, the allyl bromide will vaporize out of the reaction mixture before the slow second alkylation can occur. You must use a sealed pressure tube to keep the volatile electrophile dissolved in the liquid phase at elevated temperatures.

Q4: Does the quality of the solvent matter for this specific reaction? A: Absolutely. N,N-Dimethylformamide (DMF) is highly hygroscopic. If your DMF contains trace water, the elevated temperatures and basic conditions will rapidly hydrolyze your allyl bromide into allyl alcohol, consuming your reagent and generating hydrobromic acid (which neutralizes your base). Always use strictly anhydrous DMF.

Part 2: Visualizing the Bottleneck and Diagnostic Workflow

ReactionPathway DHTA 2,5-Dihydroxyterephthalaldehyde (Strong H-Bonds) Mono Mono-allylated Intermediate (Sterically Hindered) DHTA->Mono Allyl-Br, Base Fast 1st Alkylation Bis 2,5-Bis(allyloxy)terephthalaldehyde (Target Product) Mono->Bis Allyl-Br, Base Slow 2nd Alkylation

Reaction pathway showing the kinetic bottleneck at the second allylation step.

TroubleshootingTree Start Issue: Incomplete Allylation Check Analyze via LC-MS / TLC Start->Check Mono Mainly Mono-allylated Check->Mono 1st alkylation passed SM Mainly Starting Material Check->SM Reaction stalled early Sol1 Switch to Cs2CO3 & Add KI Mono->Sol1 Overcome H-bond Sol2 Use Sealed Tube (Prevent Evaporation) Mono->Sol2 Retain Allyl-Br Sol3 Use Anhydrous DMF (Prevent Hydrolysis) SM->Sol3 Check moisture

Decision tree for diagnosing and resolving incomplete allylation via intermediate analysis.

Part 3: Quantitative Data & Condition Optimization

The following table summarizes how different variables impact the conversion rate to the desired bis-allylated product.

BaseSolventAdditiveTemp (°C)Vessel TypeTypical Conversion to Bis-allylated (%)Primary Failure Mode
K₂CO₃ (2.5 eq)DMFNone60Open/Reflux30 - 45%Stalls at mono-allylation due to strong H-bonding[1].
K₂CO₃ (3.0 eq)DMFNone80Open/Reflux50 - 60%Allyl bromide evaporation (bp 71 °C).
K₂CO₃ (3.0 eq)DMFKI (0.2 eq)80Sealed Tube75 - 85%Improved electrophilicity, but base is too weak.
Cs₂CO₃ (3.0 eq) Anhydrous DMF KI (0.2 eq) 80 Sealed Tube > 95% Optimal. Cesium effect enhances nucleophilicity[2].

Part 4: Optimized Step-by-Step Protocol

This self-validating methodology is designed to guarantee >95% conversion by systematically eliminating the variables of reagent volatility, moisture interference, and low nucleophilicity.

Objective: Synthesis of 2,5-bis(allyloxy)terephthalaldehyde from 2,5-dihydroxyterephthalaldehyde.

Reagents Required:

  • 2,5-Dihydroxyterephthalaldehyde (1.0 equiv)

  • Allyl bromide (3.5 to 4.0 equiv)

  • Cesium carbonate (Cs₂CO₃, anhydrous, finely powdered, 3.0 equiv)

  • Potassium iodide (KI, 0.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Methodology:

  • Vessel Preparation: Flame-dry a heavy-walled pressure tube equipped with a magnetic stir bar. Purge the vessel thoroughly with inert gas (N₂ or Argon) to eliminate atmospheric moisture.

  • Reagent Loading: Add 2,5-dihydroxyterephthalaldehyde (1.0 equiv), Cs₂CO₃ (3.0 equiv), and KI (0.2 equiv) to the vessel.

  • Solvent Addition & Pre-activation: Suspend the solid mixture in anhydrous DMF (approximately 10 mL per gram of starting material). Stir vigorously at room temperature for 15–20 minutes.

    • Self-Validation Checkpoint: The solution will transition to a deep yellow/orange suspension. This color change visually confirms successful deprotonation and the formation of the phenoxide species.

  • Electrophile Addition: Cool the mixture slightly using an ambient water bath (to prevent exothermic runaway) and add allyl bromide (3.5 equiv) dropwise. An excess is utilized to drive the unfavorable equilibrium of the second alkylation and compensate for any trace side-reactions.

  • Sealing and Heating: Seal the pressure tube tightly with a Teflon screw cap and O-ring. Heat the reaction mixture to 80 °C behind a blast shield. Stir vigorously for 16 hours.

    • Causality Note: The sealed tube is non-negotiable here; it prevents the escape of the volatile allyl bromide at temperatures above its boiling point, ensuring it remains available to react with the sterically hindered mono-allylated intermediate.

  • Work-up: Remove the tube from the heat source and allow it to cool completely to room temperature before carefully unsealing. Quench the reaction by pouring the mixture into 5 volumes of ice-cold distilled water.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers aggressively with distilled water (3 x 50 mL) to partition and remove the DMF, followed by a final wash with saturated NaCl (brine).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude material can be purified via silica gel flash chromatography (eluting with Hexanes/Ethyl Acetate) or recrystallized to yield pure 2,5-bis(allyloxy)terephthalaldehyde as a crystalline solid.

References

  • Intramolecular Hydrogen Bonding and Molecular Structure of 2,5-Dihydroxyterephthalaldehyde and 4,6-Dihydroxyisophthalaldehyde: A Gas-Phase Electron Diffraction and ab Initio Molecular Orbital Study The Journal of Physical Chemistry (ACS Publications)[Link]

  • Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones PubMed Central (PMC) - NIH[Link]

  • Nanoscale covalent organic frameworks as theranostic platforms for oncotherapy: synthesis, functionalization, and applications RSC Advances (Royal Society of Chemistry)[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Thiol-Ene Click Modification of 2,5-Bis(allyloxy)terephthalaldehyde

Welcome to the Technical Support Center. This guide is engineered for researchers, polymer scientists, and drug development professionals working with .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, polymer scientists, and drug development professionals working with . While this bifunctional monomer is highly valuable for synthesizing covalent organic frameworks (COFs) and advanced biomaterials, the simultaneous presence of electron-rich terminal alkenes and highly electrophilic aldehydes creates a complex kinetic environment prone to side reactions.

Below, we dissect the mechanistic causality of these side reactions, provide troubleshooting FAQs, and outline self-validating experimental protocols to ensure high-yield modifications.

Mechanistic Insights: The Causality of Side Reactions

The thiol-ene reaction is fundamentally a radical chain process. When initiated by UV light and a photoinitiator like DPAP (2,2-dimethoxy-2-phenylacetophenone), thiyl radicals rapidly add across the allyl double bonds[1]. However, thiols are inherently strong nucleophiles. If the reaction environment contains trace acids, a competing cationic pathway is activated, leading to the rapid nucleophilic attack of the thiol onto the aldehyde carbonyl, forming a thioacetal[2]. Furthermore, in the presence of dissolved oxygen, thiyl radicals can recombine or oxidize to form disulfides, stalling the primary click reaction[3].

Pathways Start 2,5-bis(allyloxy)terephthalaldehyde + Thiol (R-SH) Path1 UV / Radical Initiator (Neutral pH) Start->Path1 Path2 Trace Acid / Nucleophile (Cationic Pathway) Start->Path2 Path3 Oxidative Conditions (O2 present) Start->Path3 Product1 Desired Thioether (Aldehydes Intact) Path1->Product1 Product2 Thioacetal Formation (Loss of Aldehyde) Path2->Product2 Product3 Disulfide Formation (R-S-S-R) Path3->Product3

Competing reaction pathways during the thiol-ene modification of 2,5-bis(allyloxy)terephthalaldehyde.

Troubleshooting Guide & FAQs

Q1: My NMR shows a complete loss of the aldehyde proton signal (~10.4 ppm) after the thiol-ene click. What happened? A1: Your aldehyde groups have undergone thioacetalization. While the desired thiol-ene click is a radical process, trace acidic conditions (often originating from oxidized thiol impurities or acidic solvents like unpurified chloroform) catalyze a cationic reaction between the thiol and the aldehyde[2]. To prevent this, ensure strictly neutral or slightly basic conditions, and verify the purity of your thiol reagents.

Q2: Why is my reaction mixture turning cloudy, and why am I seeing low conversion of the allyl groups? A2: This is indicative of disulfide formation (R-S-S-R). Disulfides form when thiyl radicals recombine or when thiols are oxidized by dissolved oxygen[3]. Because this consumes your thiol reagent, the primary click reaction stalls. Degassing your solvents via freeze-pump-thaw and maintaining an inert argon atmosphere will suppress this oxidative side reaction.

Q3: I cannot avoid thioacetal formation even at neutral pH. Is there a definitive workaround? A3: Yes. The most robust approach is a thermodynamic protection-deprotection strategy. By temporarily converting the highly reactive aldehydes into acetals (e.g., using ethylene glycol), you render the carbonyl carbon sterically and electronically inert to thiols. After the click reaction is complete, a mild acidic workup regenerates the dialdehyde[4].

Experimental Workflows

To guarantee reproducibility, every protocol must operate as a self-validating system . Do not proceed to subsequent steps without confirming the success of the previous one via the listed validation checkpoints.

Workflow Step1 1. Acetalization (Protect Aldehydes) Step2 2. Thiol-Ene Click (UV, DPAP, Neutral) Step1->Step2 Step3 3. Acidic Hydrolysis (Deprotect Acetals) Step2->Step3 Step4 4. Purified Target (Thioether Dialdehyde) Step3->Step4

Step-by-step experimental workflow for the protection-click-deprotection strategy.

Protocol A: Direct Thiol-Ene Click (Kinetic Control)

Use this protocol when a streamlined, one-pot synthesis is required and slight yield losses are acceptable.

  • Preparation: Dissolve 2,5-bis(allyloxy)terephthalaldehyde (1.0 eq) and the desired thiol (2.2 eq) in anhydrous, acid-free dichloromethane (DCM).

  • Deoxygenation: Sparge the solution with Argon for 15 minutes.

    • Causality: Dissolved oxygen acts as a radical scavenger and promotes the oxidative homocoupling of thiols into disulfides[3]. Removing oxygen ensures the thiyl radicals exclusively attack the allyl double bonds.

  • Initiation: Add 0.05 eq of DPAP (photoinitiator).

    • Causality: DPAP undergoes highly efficient homolytic cleavage under 365 nm UV light, rapidly flooding the system with radicals to kinetically outcompete any background cationic thioacetalization[1].

  • Irradiation: Expose to 365 nm UV light for 30 minutes at room temperature.

  • System Validation Checkpoint: Take an aliquot for crude 1 H-NMR. You must observe the disappearance of allyl protons (5.2–6.1 ppm). Crucially, verify that the aldehyde protons (10.4 ppm) remain strictly intact. If the aldehyde peak has diminished by >10%, abort and switch to Protocol B.

Protocol B: Acetal Protection Strategy (Thermodynamic Control)

Use this protocol for high-value thiols or when absolute structural fidelity of the aldehyde is mandatory.

  • Protection (Acetalization): React 2,5-bis(allyloxy)terephthalaldehyde (1.0 eq) with ethylene glycol (2.5 eq) and a catalytic amount of p-Toluenesulfonic acid (PTSA) in toluene. Reflux with a Dean-Stark trap to remove water and drive the equilibrium forward.

  • System Validation Checkpoint 1: Confirm protection via 1 H-NMR. Do not proceed until the 10.4 ppm aldehyde peak has completely disappeared and the new acetal CH peak (~6.0 ppm) is present[4].

  • Thiol-Ene Click: Perform the UV-initiated click reaction (identical to Protocol A steps 1-4) on the protected monomer.

    • Causality: The acetal group lacks the electrophilic carbonyl carbon, rendering it entirely inert to nucleophilic thiols, thereby eliminating thioacetal side reactions.

  • System Validation Checkpoint 2: 1 H-NMR must show the disappearance of allyl protons (5.2–6.1 ppm).

  • Deprotection: Stir the purified intermediate in a mixture of THF and 1M HCl (1:1) at room temperature for 2 hours to hydrolyze the acetals back to aldehydes.

  • Final Validation: Final 1 H-NMR must show the return of the 10.4 ppm aldehyde peak and the presence of the new thioether side chains.

Quantitative Data Presentation

The table below summarizes the expected product distributions based on the chosen experimental workflow, highlighting the efficacy of the protection strategy in eliminating thioacetal side reactions.

StrategyReaction ConditionsAllyl ConversionThioacetal Side-ProductDisulfide Side-ProductOverall Target Yield
Direct Click (Standard) UV, DPAP, No degassing, Ambient>95%15–25%10–15%50–60%
Direct Click (Optimized) UV, DPAP, Argon degassed, Acid-free>95%5–10%<2%75–85%
Protection Strategy Acetal protection → UV → Deprotection>95%0% (Protected) <2%>90% (over 3 steps)

References

  • Title: 2,5-Bis(allyloxy)terephthalaldehyde | 2377871-78-6 Source: Sigma-Aldrich URL: Link

  • Title: Thiol-Ene Cationic and Radical Reactions: Cyclization, Step-Growth, and Concurrent Polymerizations for Thioacetal and Thioether Units Source: PubMed (NIH) URL: 2

  • Title: Applications of Thiol-Ene Chemistry for Peptide Science Source: Frontiers URL: 1

  • Title: Thiol–ene click hydrogels for therapeutic delivery Source: PMC (NIH) URL: 3

  • Title: Chapter 4: Thiol–Ene/Yne Click Chemistry in Polymer Science Source: RSC Publishing URL: 4

Sources

Optimization

Technical Support Center: 2,5-Bis(allyloxy)terephthalaldehyde (BATA) Storage &amp; Handling

Welcome to the BATA Technical Support Center. This resource is engineered for researchers, materials scientists, and drug development professionals utilizing 2,5-bis(allyloxy)terephthalaldehyde (CAS: 2377871-78-6) in Cov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the BATA Technical Support Center. This resource is engineered for researchers, materials scientists, and drug development professionals utilizing 2,5-bis(allyloxy)terephthalaldehyde (CAS: 2377871-78-6) in Covalent Organic Framework (COF) synthesis and advanced polymer chemistry.

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. Here, we explore the causality of molecular degradation and provide self-validating protocols to ensure your monomer remains at its baseline commercial purity of ≥95%[1],[2].

The Mechanistic Reality of BATA Degradation

BATA presents a unique storage challenge due to its dual reactive sites: the terephthalaldehyde core and the pendant allyloxy chains. Understanding the causality behind its degradation is critical for maintaining batch-to-batch reproducibility.

  • Aldehyde Auto-Oxidation: The formyl (-CHO) groups are highly susceptible to auto-oxidation. Atmospheric oxygen initiates a radical chain reaction at the weak aldehydic C-H bond, rapidly converting the aldehyde into a carboxylic acid. Because COF synthesis relies on the electrophilicity of the aldehyde for Schiff-base (imine) condensation, even minor oxidation truncates polymer chain growth and destroys framework crystallinity.

  • Allylic Cross-Linking & Photo-oxidation: The terminal double bonds of the allyloxy groups (-O-CH2-CH=CH2) are prone to photo-initiated radical generation. These groups are specifically leveraged in post-synthetic modifications via radical polymerization[3]. However, during storage, inadvertent exposure to UV light or ambient heat can trigger spontaneous, premature cross-linking. This transforms the fine, soluble powder into an intractable, insoluble mass.

To prevent these failure modes, standard manufacturer guidelines dictate storing the compound at 2-8°C (or specifically 4°C) under an inert atmosphere such as nitrogen or argon[1],[4],.

DegradationLogic BATA 2,5-Bis(allyloxy)terephthalaldehyde (Reactive Monomer) O2 Oxygen (O2) BATA->O2 UV UV/Visible Light BATA->UV Temp Elevated Temp (>25°C) BATA->Temp Oxidation Auto-Oxidation Pathway (Aldehyde → Carboxylic Acid) O2->Oxidation Polymerization Radical Cross-linking (Allyl Double Bonds) UV->Polymerization Temp->Polymerization Failure1 Loss of Condensation Reactivity (Amorphous/Failed COF) Oxidation->Failure1 Failure2 Insoluble Polymeric Mass (Precipitates in Solvent) Polymerization->Failure2

Logical relationship between environmental exposure and experimental failure modes.

Troubleshooting & FAQs

Q1: My BATA powder has turned from a fluffy solid into a yellowish, clumpy mass that won't dissolve in 1,4-dioxane. What happened? A: This is the hallmark of allylic cross-linking. The terminal alkenes on the allyloxy groups have polymerized, likely triggered by exposure to ambient light or elevated temperatures during improper storage[3]. Once cross-linked, the compound forms a macroscopic polymer network that is fundamentally insoluble. Corrective Action: Discard the batch. Ensure future batches are kept tightly closed in a dry, well-ventilated area, strictly at 2-8°C[1].

Q2: I stored my BATA in a clear vial on the benchtop. It still dissolves perfectly, but my COF synthesis yielded an amorphous gel instead of a crystalline powder. Why? A: You are observing the effects of aldehyde auto-oxidation. Unlike polymerization, oxidation to the carboxylic acid does not immediately cause insolubility, making it a "silent killer" of experiments. The carboxylic acid groups cannot undergo the reversible imine condensation required for error-correction during COF crystallization. Corrective Action: Verify purity via 1H-NMR (look for the disappearance of the aldehyde proton peak at ~10.5 ppm). Always store under an inert atmosphere (Nitrogen/Argon)[4],.

Q3: Is it better to store BATA at -20°C rather than 2-8°C? A: While -20°C further slows kinetic degradation, it introduces a severe risk of moisture condensation when the vial is brought back to room temperature. For standard laboratory timelines (1-6 months), 2-8°C under an inert atmosphere is the optimal balance between stability and usability[1],[2]. If you must store it at -20°C for multi-year archiving, you must allow the sealed vial to equilibrate to room temperature in a desiccator for at least 2 hours before opening.

Quantitative Storage Data

To guide your laboratory protocols, the following table summarizes the expected stability of BATA under various environmental conditions, derived from standard stability testing of dialdehydes and allyl ethers.

Storage ConditionAtmosphereLight ExposureExpected Shelf Life (Purity >95%)Primary Degradation Mode
2-8°C (Ideal) Argon / NitrogenDark (Amber Vial)> 12 MonthsNegligible
-20°C (Archival) Argon / NitrogenDark (Amber Vial)> 24 MonthsNegligible (High moisture risk on thaw)
20-25°C (Room Temp) AirDark2 - 4 WeeksAuto-oxidation (Aldehyde)
20-25°C (Room Temp) AirAmbient Light< 1 WeekOxidation + Cross-linking
>40°C (Heat Stress) AirAmbient Light< 48 HoursRapid Polymerization

Validated Experimental Workflows

To ensure a self-validating system, researchers must not only store the chemical correctly but also handle it in a way that prevents transient exposure.

Workflow A: Inert Aliquoting Protocol

Causality: Repeatedly opening a bulk container introduces fresh oxygen and moisture, accelerating degradation exponentially with each use. Aliquoting isolates the bulk supply from these variables.

  • Preparation: Transfer the unopened, cold shipment of BATA directly into an inert-atmosphere glovebox (Argon or Nitrogen, <1 ppm O2, <1 ppm H2O). Allow it to equilibrate to the glovebox temperature.

  • Vial Selection: Pre-dry amber borosilicate glass vials in an oven at 120°C for 24 hours. Transfer them hot into the glovebox antechamber and apply vacuum. Causality: Amber glass blocks UV-initiated radical formation.

  • Aliquoting: Weigh out single-use quantities (e.g., 50 mg) of BATA into the amber vials.

  • Sealing: Seal the vials with PTFE-lined silicone septa caps. Causality: PTFE provides a chemically inert barrier against organic vapors, while silicone ensures an airtight mechanical seal.

  • Secondary Containment: Wrap the caps tightly with Parafilm. Place the aliquots inside a secondary desiccator jar containing Drierite (calcium sulfate).

  • Storage: Remove the jar from the glovebox and immediately store it in a dedicated chemical refrigerator at 2-8°C[4].

Self-Validation Step: Weigh a sealed control vial immediately after preparation and again after 1 month. A stable mass (Δ < 0.1 mg) confirms the integrity of the PTFE/Parafilm seal against atmospheric moisture ingress.

WorkflowLogic Receive Receive BATA Shipment (Maintain Cold Chain) Glovebox Transfer to Glovebox (Argon Atm, <1 ppm O2) Receive->Glovebox Aliquot Aliquot into Amber Vials (Single-Use Quantities) Glovebox->Aliquot Seal Seal with PTFE Septa & Wrap with Parafilm Aliquot->Seal Store Store at 2-8°C (Inside Secondary Desiccator) Seal->Store

Step-by-step workflow for the inert aliquoting and storage of BATA.

Workflow B: Pre-Synthesis Integrity Verification (1H-NMR)

Causality: Never assume a stored monomer is pristine. Running a rapid NMR check prevents wasting days on a doomed COF synthesis.

  • Sample Prep: In a fume hood, dissolve 5 mg of the BATA aliquot in 0.5 mL of deuterated chloroform (CDCl3). Self-Validation Step: If the sample does not fully dissolve, yielding a cloudy suspension or leaving residue, macroscopic polymerization has already occurred. Abort the synthesis immediately; the batch is compromised.

  • Acquisition: Acquire a standard 1H-NMR spectrum (16 scans, 400 MHz).

  • Analysis (Aldehyde Region): Check the singlet peak at ~10.5 ppm corresponding to the two aldehyde protons.

  • Analysis (Allyl Region): Check the multiplet at ~6.0-6.1 ppm (internal alkene proton) and the doublet/multiplet at ~5.3-5.5 ppm (terminal alkene protons).

  • Purity Calculation: Integrate the aldehyde peak against the allyl peaks. The appearance of a broad peak >11 ppm indicates carboxylic acid formation. If the aldehyde integration is significantly reduced, the batch must be recrystallized or discarded.

References[1] Title: 2,5-Bis(allyloxy)terephthalaldehyde | 2377871-78-6 - Sigma-Aldrich

Sources

Reference Data & Comparative Studies

Validation

Engineering Pore Environments in Imine-Linked COFs: A Comparative Guide to 2,5-Bis(allyloxy)terephthalaldehyde and 2,5-Dimethoxyterephthalaldehyde

As Covalent Organic Frameworks (COFs) transition from theoretical curiosities to applied materials in catalysis, drug delivery, and energy storage, the precise engineering of their pore environments has become paramount....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As Covalent Organic Frameworks (COFs) transition from theoretical curiosities to applied materials in catalysis, drug delivery, and energy storage, the precise engineering of their pore environments has become paramount. For imine-linked COFs, the choice of the linear dialdehyde linker dictates not only the topological outcome but also the chemical reactivity of the internal pore walls.

This guide provides an authoritative comparison between two critical dialdehyde monomers: 2,5-dimethoxyterephthalaldehyde (DMTA) and 2,5-bis(allyloxy)terephthalaldehyde (BATA) . By examining their structural causality, solvothermal behavior, and post-synthetic modification (PSM) potential, researchers can objectively select the optimal building block for their specific application.

Mechanistic Overview & Structural Causality

In the synthesis of 2D imine-linked COFs (e.g., combining a C3​ -symmetric amine like TAPB with a C2​ -symmetric dialdehyde), the side chains on the dialdehyde play a dual role: they govern the thermodynamics of crystallization and dictate the steric environment of the resulting 1D hexagonal channels.

  • DMTA (The Crystallinity Enhancer): The methoxy (-OCH₃) groups in DMTA are electron-donating, which increases the electron density around the resulting imine bond, enhancing its resistance to nucleophilic attack (hydrolysis). Furthermore, the methoxy oxygen atoms participate in non-covalent intralayer C-H···O hydrogen bonding with adjacent aromatic protons. This "conformational locking" minimizes the free energy difference during the amorphous-to-crystalline transition, driving the formation of highly crystalline, thermodynamically stable frameworks[1].

  • BATA (The Reactive Anchor): BATA introduces bulkier allyloxy (-O-CH₂-CH=CH₂) side chains. While the increased steric bulk slightly impedes the initial crystallization kinetics compared to DMTA, the terminal alkene is entirely orthogonal to the Schiff-base condensation chemistry. This allows the allyl groups to survive the solvothermal synthesis intact, endowing the COF cavities with reactive moieties primed for quantitative post-synthetic modification, such as sulfur trapping for battery applications or chiral functionalization[2].

Quantitative Comparison of Monomers
Property2,5-Dimethoxyterephthalaldehyde (DMTA)2,5-Bis(allyloxy)terephthalaldehyde (BATA)
CAS Number 7310-97-6[3]2377871-78-6[4]
Molecular Weight 194.18 g/mol [5]246.26 g/mol [6]
Side Chain -OCH₃ (Methoxy)-O-CH₂-CH=CH₂ (Allyloxy)
Primary Function High crystallinity, pore size tuning, stabilityPost-synthetic modification (PSM) anchoring
Steric Profile LowModerate

Synthesis & Functionalization Workflows

The divergence in application between DMTA and BATA is best illustrated by their respective synthetic workflows. DMTA yields a "finished" highly crystalline product, whereas BATA yields a reactive intermediate framework.

COF_Workflow TAPB TAPB (Amine) COF_DMTA TAPB-DMTA COF (High Crystallinity) TAPB->COF_DMTA Solvothermal COF_BATA TAPB-BATA COF (Reactive Pores) TAPB->COF_BATA Solvothermal DMTA DMTA (Methoxy) DMTA->COF_DMTA Acetic Acid BATA BATA (Allyloxy) BATA->COF_BATA Acetic Acid PSM Thiol-Ene Click (UV, DMPA) COF_BATA->PSM Func_COF Functionalized COF (Custom Pores) PSM->Func_COF

Workflow of DMTA vs BATA in COF synthesis and post-synthetic modification.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes the mechanistic causality behind the action and the analytical validation required to confirm success.

Protocol A: Synthesis of TAPB-DMTA COF

This protocol leverages dynamic combinatorial chemistry principles to achieve high surface area and hierarchical porosity[1].

  • Monomer Loading: In a Pyrex tube, combine 1,3,5-tris(4-aminophenyl)benzene (TAPB) (0.05 mmol) and DMTA (0.075 mmol).

    • Causality: The 2:3 stoichiometric ratio perfectly balances the C3​ and C2​ symmetries to form an extended 2D hexagonal lattice.

  • Solvent & Catalyst Addition: Add 1.0 mL of 1,4-dioxane and 0.2 mL of mesitylene, followed by 0.1 mL of aqueous acetic acid (3 M). Sonicate for 5 minutes.

    • Causality: The dioxane/mesitylene mixture balances monomer solubility with the precipitation point of the growing polymer. Acetic acid protonates the aldehyde, accelerating nucleophilic attack by the amine, while the water content ensures the reaction remains reversible (thermodynamic control) to correct structural defects.

  • Degassing (Critical Step): Flash-freeze the tube in liquid nitrogen, evacuate to < 50 mTorr, and thaw. Repeat this freeze-pump-thaw cycle three times before flame-sealing the tube under vacuum.

    • Causality: Removing oxygen is mandatory. At high temperatures, O2​ oxidizes the primary amines into unreactive nitro/nitroso species, terminating chain growth and resulting in amorphous brown powders instead of crystalline frameworks.

  • Polymerization: Heat the sealed tube at 120 °C for 72 hours. Cool to room temperature at a rate of 5 °C/hour.

    • Causality: Slow cooling prevents kinetic trapping of amorphous phases, allowing the layers to dynamically adjust into perfectly eclipsed (AA) stacking.

  • Activation & Validation: Wash the isolated solid sequentially with anhydrous THF and acetone, then activate via supercritical CO₂ (scCO₂) drying[7].

    • Self-Validation: Fourier Transform Infrared (FTIR) spectroscopy must show the complete disappearance of the N-H stretch (~3300 cm⁻¹) and aldehyde C=O stretch (~1690 cm⁻¹), with the emergence of a sharp imine C=N stretch at ~1620 cm⁻¹. Powder X-ray Diffraction (PXRD) should display a dominant, intense (100) peak at ~2.8° 2θ.

Protocol B: Synthesis and PSM of TAPB-BATA COF

BATA allows for the introduction of complex functionalities that would otherwise poison the acetic acid catalyst during direct solvothermal synthesis[2].

  • Solvothermal Synthesis: Follow Steps 1-5 of Protocol A, substituting DMTA with BATA (0.075 mmol).

    • Self-Validation (Pre-PSM): FTIR must confirm the presence of the terminal allyl C=C stretch at ~1645 cm⁻¹ alongside the imine bond.

  • Thiol-Ene Click Modification: Suspend 50 mg of the activated TAPB-BATA COF in 5 mL of anhydrous THF. Add an excess of the desired functional thiol (e.g., 1-octanethiol or a chiral thiol) (0.5 mmol) and 5 mg of 2,2-dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator.

  • Photochemical Reaction: Irradiate the suspension with UV light (365 nm) at room temperature for 12 hours under constant stirring and an argon atmosphere.

  • Validation: Filter and wash thoroughly with THF to remove unreacted thiol.

    • Self-Validation (Post-PSM): Solid-state ¹³C CP-MAS NMR must show the complete disappearance of the alkene carbon signals (~117 and ~134 ppm) and the appearance of new aliphatic thioether signals.

PSM_Mechanism Init 1. Photoinitiation UV (365 nm) + DMPA → Radicals Prop1 2. Thiyl Radical Formation R-SH + Rad• → R-S• Init->Prop1 Prop2 3. Radical Addition COF-Allyl + R-S• → COF-C-C•-S-R Prop1->Prop2 Chain 4. Chain Transfer COF-C-C•-S-R + R-SH → COF-R + R-S• Prop2->Chain Chain->Prop2 R-S• Recycled

Radical mechanism of thiol-ene click chemistry on BATA-derived COF pores.

Comparative Performance Data

The structural differences between the methoxy and allyloxy side chains manifest clearly in the physical properties of the resulting frameworks. The data below represents typical baseline values for TAPB-based architectures[1],[8],[7].

Performance MetricTAPB-DMTA COFTAPB-BATA COF (Pre-PSM)TAPB-BATA COF (Post-PSM)*
BET Surface Area 1,200 – 1,500 m²/g900 – 1,100 m²/g400 – 700 m²/g
Pore Size Distribution ~2.8 nm (Mesoporous)~2.5 nmTunable (< 2.0 nm)
Crystallinity (PXRD) Excellent (Sharp, intense peaks)Good (Slight peak broadening)Moderate (Maintains topology)
Chemical Stability High (Steric/electronic shielding)HighVery High (Hydrophobic pore filling)
Functionalization Yield N/AN/A> 90% via Thiol-Ene Click

*Note: Post-PSM values are highly dependent on the molecular weight and steric bulk of the grafted thiol guest.

Conclusion & Application Matrix

The selection between DMTA and BATA should be driven strictly by the end-use application:

  • Choose 2,5-Dimethoxyterephthalaldehyde (DMTA) when the primary goal is maximizing surface area, achieving pristine crystallinity, or utilizing the intrinsic pore structure for size-exclusion separations and baseline catalysis. The methoxy groups provide a robust, electronically stabilized framework that is highly reproducible[9].

  • Choose 2,5-Bis(allyloxy)terephthalaldehyde (BATA) when the application requires complex pore wall functionalization. BATA acts as a versatile chemical scaffold. It is the mandatory choice for applications requiring chiral stationary phases[10], specific metal-binding sites, or the physical encapsulation and covalent tethering of sulfur for advanced Li-S battery cathodes[2].

References

  • Combinatorial Synthesis of Covalent Organic Framework Particles with Hierarchical Pores and Their Catalytic Application Journal of the American Chemical Society - ACS Publications[Link]

  • Synergistic effect of covalent bonding and physical encapsulation of sulfur in the pores of a microporous COF BURJC Digital[Link]

  • Design, Synthesis, and Applications of Mesoporous Covalent Organic Frameworks CCS Chemistry - Chinese Chemical Society[Link]

  • Synthesis of high quality two dimensional covalent organic frameworks through a self-sacrificing guest strategy Nature Communications / PMC[Link]

  • Designing covalent organic frameworks for organic catalysis: bridging reticular and molecular chemistry RSC Publishing[Link]

  • Time-dependent solid–vapor sorption plots ResearchGate[Link]

  • 2,5-Dimethoxyterephthalaldehyde | C10H10O4 | CID 606648 PubChem - NIH[Link]

Sources

Comparative

FTIR Spectral Comparison Guide: 2,5-Bis(allyloxy)terephthalaldehyde vs. Precursors

Executive Summary The chemical transformation of 2,5-dihydroxyterephthalaldehyde (DHTA) into 2,5-bis(allyloxy)terephthalaldehyde (BATA) is a critical synthetic step in the development of advanced porous materials. The re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chemical transformation of 2,5-dihydroxyterephthalaldehyde (DHTA) into 2,5-bis(allyloxy)terephthalaldehyde (BATA) is a critical synthetic step in the development of advanced porous materials. The resulting allyl groups serve as essential anchoring sites for post-synthetic modifications in allyl-functionalized Covalent Organic Frameworks (COFs) 1 and macrocyclic pillar[n]trianglimines.

Fourier Transform Infrared (FTIR) spectroscopy is the most efficient, non-destructive analytical method to validate this allylation. This guide objectively compares the FTIR spectral data of the precursor and the product, detailing the mechanistic causality behind the observed vibrational shifts.

Mechanistic Causality & Spectral Logic

The synthesis of BATA relies on a classical Williamson ether synthesis. When DHTA is treated with a mild base and allyl bromide, the phenolic hydroxyls are converted into allyl ethers. This structural change triggers a cascade of predictable shifts in the FTIR spectrum, driven primarily by the disruption of hydrogen bonding.

  • The Intramolecular Hydrogen Bond Factor: In the precursor DHTA, the hydroxyl (-OH) groups are positioned ortho to the aldehyde (-CHO) groups. This proximity enforces a strong intramolecular hydrogen bond 2. This interaction draws electron density away from the carbonyl oxygen, weakening the C=O double bond and causing its stretching frequency to red-shift to approximately 1650–1665 cm⁻¹.

  • The Blue-Shift Phenomenon: Upon successful allylation, the hydroxyl proton is replaced by an allyl group, permanently breaking the intramolecular hydrogen bond. Consequently, the C=O bond order increases, and its stretching frequency blue-shifts to a standard conjugated aldehyde range (~1679 cm⁻¹) 3.

G DHTA 2,5-Dihydroxyterephthalaldehyde (Precursor) Reaction Williamson Ether Synthesis (Deprotonation & SN2) DHTA->Reaction Reagents Allyl Bromide + K2CO3 in DMF (80°C) Reagents->Reaction BATA 2,5-Bis(allyloxy)terephthalaldehyde (Target Product) Reaction->BATA CheckOH Loss of O-H Stretch (~3300 cm⁻¹) BATA->CheckOH CheckCO C=O Blue Shift (1650 → 1679 cm⁻¹) BATA->CheckCO CheckCOC Gain of C-O-C & Allyl (1200 & 1645 cm⁻¹) BATA->CheckCOC Validated Confirmed BATA Structure CheckOH->Validated CheckCO->Validated CheckCOC->Validated

Logical workflow for the synthesis and FTIR-based structural validation of BATA.

Quantitative FTIR Spectral Comparison

The table below summarizes the critical vibrational modes used to differentiate the starting material from the fully allylated product.

Functional GroupDHTA (Precursor) Wavenumber (cm⁻¹)BATA (Product) Wavenumber (cm⁻¹)Diagnostic Causality
O-H Stretch ~3200 - 3400 (Broad)AbsentComplete allylation of phenolic hydroxyls removes the O-H oscillator entirely.
Aldehyde C=O ~1650 - 16651679Breaking of intramolecular H-bonds increases C=O bond order, causing a distinct blue-shift.
Allyl C=C Absent~1645Introduction of the allyl moiety introduces a new isolated alkene stretch.
Aliphatic C-H Absent2872Represents the sp³ and sp² C-H stretching of the newly added allyl ether groups.
Ether C-O-C ~1180 (Phenolic C-O)~1210 - 1240Formation of the aryl-alkyl ether linkage alters the C-O vibrational modes.

Self-Validating Experimental Protocol

To ensure high scientific integrity, the following protocol is designed as a self-validating system. The choice of reagents and analytical checkpoints prevents false positives during characterization.

Phase 1: Synthesis Workflow
  • Deprotonation: Dissolve 1.0 equivalent of 2,5-dihydroxyterephthalaldehyde (DHTA) in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that accelerates S_N2 reactions by solvating the potassium cation while leaving the phenoxide nucleophile highly reactive. Add 3.0 equivalents of anhydrous Potassium Carbonate (K₂CO₃). Stir at room temperature for 30 minutes. The solution will turn deep yellow/orange, visually confirming phenoxide formation. Note: K₂CO₃ is chosen because it is basic enough to deprotonate a phenol (pKa ~10) but too mild to trigger unwanted Cannizzaro reactions on the aldehyde.

  • Allylation: Add 3.0 equivalents of allyl bromide dropwise to the reaction mixture. Elevate the temperature to 70°C and stir under an inert argon atmosphere for 12 hours.

  • In-Process TLC Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. Self-Validation: The product (BATA) will exhibit a significantly higher Retention Factor (Rf) than DHTA. Because BATA lacks hydrogen-bond donating -OH groups, it interacts less strongly with the polar silica stationary phase.

Phase 2: Workup & Purification
  • Quenching: Cool the mixture to room temperature and pour it into crushed ice water to precipitate the crude product and dissolve the DMF/inorganic salts.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) three times. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Recrystallization: Recrystallize the crude solid from hot ethanol to yield BATA as pale yellow crystals.

Phase 3: FTIR Validation Checkpoints
  • Sample Preparation: Prepare a KBr pellet (1-2 mg sample ground with 100 mg anhydrous KBr) or analyze directly via Attenuated Total Reflectance (ATR-FTIR).

  • Spectral Verification:

    • Checkpoint 1 (Completeness): Scan the 3200–3600 cm⁻¹ region. A completely flat baseline confirms the absence of residual DHTA. Any broad peak here indicates incomplete allylation.

    • Checkpoint 2 (Structural Integrity): Locate the sharp C=O peak. It must be centered at exactly 1679 cm⁻¹. A shoulder peak at ~1650 cm⁻¹ is a direct indicator of unreacted starting material or mono-allylated intermediates.

References

  • Fluorescent Test Paper via the In Situ Growth of COFs for Rapid and Convenient Detection of Pd(II) Ions. ACS Applied Materials & Interfaces.1

  • Macroscopic covalent organic framework architectures for water remediation. RSC Advances.2

  • Screening risk assessment tools for assessing the environmental impact of chemicals. Universidad Autónoma de Madrid (UAM).3

Sources

Validation

A Senior Application Scientist's Guide to Purity Validation of 2,5-bis(allyloxy)terephthalaldehyde: An HPLC-Centric Comparative Analysis

In the realms of advanced materials and pharmaceutical development, the absolute purity of a synthetic intermediate is not merely a quality metric; it is the bedrock upon which the integrity of all subsequent research is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the realms of advanced materials and pharmaceutical development, the absolute purity of a synthetic intermediate is not merely a quality metric; it is the bedrock upon which the integrity of all subsequent research is built. For a molecule like 2,5-bis(allyloxy)terephthalaldehyde, a versatile precursor for covalent organic frameworks (COFs), polymers, and complex drug scaffolds, even trace impurities can lead to significant deviations in material properties or introduce unforeseen toxicological profiles.

This guide provides a comprehensive, technically-grounded protocol for validating the purity of 2,5-bis(allyloxy)terephthalaldehyde using High-Performance Liquid Chromatography (HPLC). Beyond a simple recitation of steps, this document elucidates the scientific rationale behind the chosen methodology. Furthermore, it objectively compares the HPLC approach with orthogonal analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS)—to equip the modern researcher with a multi-faceted strategy for definitive purity assessment.

Part 1: The Primary Method: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the workhorse of purity determination in many laboratories for its high resolution, sensitivity, and quantitative accuracy.[1] For a non-volatile, UV-active molecule like 2,5-bis(allyloxy)terephthalaldehyde, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.

The Causality Behind the Method: Why RP-HPLC?

The fundamental principle of RP-HPLC lies in the partitioning of an analyte between a nonpolar stationary phase (typically alkyl-silane bonded silica, such as C18) and a polar mobile phase.[1] Our target analyte, 2,5-bis(allyloxy)terephthalaldehyde, possesses a significant nonpolar character due to its aromatic core and ether linkages. This structure promotes strong hydrophobic interactions with a C18 stationary phase.

By initiating the separation with a highly polar mobile phase (e.g., water-rich) and gradually increasing the concentration of a less polar organic solvent (e.g., acetonitrile), we can meticulously control the elution of the analyte and any potential impurities. More polar impurities, such as unreacted starting materials (e.g., 2,5-dihydroxyterephthalaldehyde), will have weaker interactions with the C18 column and elute early. Conversely, less polar impurities will be retained longer. This differential retention is the key to achieving high-resolution separation.

A Self-Validating HPLC Protocol for Purity Analysis

This protocol is designed to be a self-validating system, incorporating system suitability tests as mandated by international guidelines like the ICH (International Council for Harmonisation).[2][3] These tests ensure that the chromatographic system is performing adequately on the day of analysis.

1. Preparation of Solutions

  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade acetonitrile (ACN).

  • Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh approximately 12.5 mg of 2,5-bis(allyloxy)terephthalaldehyde reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (approx. 50 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (approx. 50 µg/mL): Accurately weigh approximately 12.5 mg of the 2,5-bis(allyloxy)terephthalaldehyde sample to be tested and prepare a 25 mL solution in the same manner as the Standard Stock Solution. Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with the diluent.

2. Chromatographic Conditions

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and resolution for aromatic compounds.
Mobile Phase Gradient elution (see table below)A gradient is essential to elute potential impurities with a wide range of polarities and ensure the main peak is sharp.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CEnhances reproducibility by controlling viscosity and retention times.
Detection UV at 254 nmThe aromatic benzene ring provides strong absorbance at this wavelength.
Injection Vol. 10 µLA small volume minimizes potential for peak distortion.

Gradient Elution Program:

Time (min)% Mobile Phase A (Water)% Mobile Phase B (ACN)
0.05050
20.01090
25.01090
25.15050
30.05050

3. System Suitability Testing

Before sample analysis, perform five replicate injections of the Working Standard Solution. The system is deemed suitable for use if the following criteria are met[3][4]:

  • Tailing Factor (T): ≤ 2.0 (ensures peak symmetry).

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0% (demonstrates injection precision).

4. Data Analysis and Purity Calculation

  • Inject the diluent (blank) to ensure no system peaks interfere.

  • Inject the Sample Solution in duplicate.

  • Calculate the percentage purity using the area normalization method:

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

This method assumes that all impurities have a similar response factor at the chosen wavelength. For a more accurate quantification of specific impurities, a reference standard for each impurity would be required.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Prepare Mobile Phases (A & B) B Prepare Diluent A->B C Accurately Weigh & Dissolve Reference Standard & Sample D Create Working Solutions (50 µg/mL) C->D E System Equilibration (30 min) D->E F System Suitability Test (5 Replicate Injections of Standard) E->F G Blank Injection (Diluent) F->G H Sample Injections (Duplicate) G->H I Integrate All Peaks H->I J Verify System Suitability Criteria (%RSD ≤ 2.0, Tailing ≤ 2.0) I->J K Calculate % Purity (Area Normalization) J->K L Generate Report K->L

Caption: HPLC purity analysis workflow from preparation to reporting.

Part 2: Orthogonal Methods for Comprehensive Purity Verification

Relying on a single analytical method, however robust, can sometimes lead to an incomplete picture. Impurities that co-elute with the main peak in HPLC or lack a UV chromophore may go undetected. Therefore, employing orthogonal methods—techniques that separate compounds based on different chemical or physical principles—is a cornerstone of rigorous scientific validation.

Alternative 1: Quantitative NMR (qNMR) Spectroscopy

Quantitative NMR is a powerful primary method for purity determination that does not require a reference standard of the analyte itself.[5] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[6] By adding a known amount of a highly pure internal standard with a simple spectrum, one can accurately determine the purity of the analyte by comparing the integral of a specific analyte proton signal to that of a known proton signal from the internal standard.[7]

Key Advantages:

  • Non-destructive: The sample can be recovered after analysis.

  • Primary Method: Can provide an absolute purity value without reference to the analyte.[5]

  • Structural Information: Can simultaneously confirm the structure of the analyte and identify impurities if their signals are resolved.

Protocol Synopsis:

  • Accurately weigh ~10-20 mg of the 2,5-bis(allyloxy)terephthalaldehyde sample into an NMR tube.

  • Accurately weigh and add a suitable, highly pure internal standard (e.g., maleic anhydride, dimethyl sulfone) that has peaks in a clear region of the analyte's spectrum.

  • Add a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve both components completely.

  • Acquire a ¹H NMR spectrum with optimized parameters for quantification (e.g., long relaxation delay, calibrated 90° pulse).

  • Integrate a well-resolved signal from the analyte (e.g., the aldehydic protons) and a signal from the internal standard.

  • Calculate the purity based on the integral values, number of protons, molecular weights, and masses of the analyte and standard.[7]

Alternative 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a premier technique for separating volatile and thermally stable compounds.[8] While 2,5-bis(allyloxy)terephthalaldehyde has a relatively high molecular weight (246.26 g/mol ), it may be sufficiently volatile for GC analysis, especially with a high-temperature program. The coupling with a Mass Spectrometer (MS) provides an unparalleled advantage in identifying unknown impurities based on their mass-to-charge ratio and fragmentation patterns.[9]

Key Advantages:

  • High Sensitivity: Often more sensitive than HPLC for certain compounds.

  • Impurity Identification: MS detection provides structural information about unknown peaks, which is invaluable for understanding the synthetic process.[10]

Protocol Synopsis:

  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Inject a small volume (e.g., 1 µL) into the GC inlet, which is heated to volatilize the sample.

  • The sample is separated on a capillary column (e.g., a nonpolar DB-5 or HP-5ms) using a temperature gradient program (e.g., 50 °C to 300 °C).

  • The separated components are detected by the mass spectrometer, which generates a chromatogram (total ion count) and a mass spectrum for each peak.

  • Purity is estimated by area normalization of the total ion chromatogram.

Logical Relationship of Analytical Techniques

Purity_Validation cluster_methods Analytical Methods HPLC HPLC (Primary Method) Result Comprehensive Purity Profile HPLC->Result qNMR qNMR (Orthogonal Method 1) qNMR->Result GCMS GC-MS (Orthogonal Method 2) GCMS->Result Analyte 2,5-bis(allyloxy) terephthalaldehyde Analyte->HPLC Separation by Polarity Analyte->qNMR Analysis by Magnetic Properties Analyte->GCMS Separation by Volatility/Boiling Point

Caption: An integrated approach for comprehensive purity validation.

Part 3: Comparative Summary

Choosing the right analytical method, or combination of methods, depends on the specific requirements of the research, available instrumentation, and the nature of potential impurities.

FeatureHPLC-UVqNMRGC-MS
Principle Separation based on polarityQuantitative analysis of nuclei in a magnetic fieldSeparation based on volatility and boiling point
Selectivity High; dependent on column and mobile phase chemistryHigh; based on unique chemical shiftsVery high; based on retention time and mass spectrum
Sensitivity Good to excellent (ng to pg range)Moderate (µg to mg range)Excellent (pg to fg range)
Sample Requirement Small (µg)Larger (mg)Very small (µg)
Destructive? YesNoYes
Impurity ID No (requires MS detector)Yes (if signals are resolved and known)Yes (via mass spectral library matching)
Quantitative Accuracy High (with standards)Very high (primary method)Good (can be affected by ionization efficiency)

Conclusion

For the routine, high-throughput purity validation of 2,5-bis(allyloxy)terephthalaldehyde, the developed RP-HPLC method offers an excellent balance of resolution, sensitivity, and reliability. Its self-validating nature through system suitability tests ensures data integrity for researchers in drug development and materials science.

However, for definitive characterization, particularly for a new batch or when troubleshooting a synthesis, a multi-pronged approach is scientifically prudent. The use of qNMR provides an orthogonal, highly accurate purity value independent of a dedicated analyte standard, while GC-MS offers superior sensitivity and the critical ability to identify volatile impurities. By integrating these techniques, researchers can establish a comprehensive purity profile, ensuring the quality and reliability of their foundational chemical matter with the highest degree of confidence.

References

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81. Available at: [Link]

  • ICH Harmonised Tripartite Guideline (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Jain, D. et al. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 11(4), 273-278. Available at: [Link]

  • Pansara, D. et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available at: [Link]

  • SlideShare (2014). analytical method validation and validation of hplc. Available at: [Link]

  • Pauli, G. F., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 68(9), 838-844. Available at: [Link]

  • Alsante, K. M., et al. (2018). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube. Available at: [Link]

  • Bruker Corporation. Quantitative NMR Spectroscopy. Available at: [Link]

  • Brattoli, M., et al. (2014). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product. Chemical Engineering Transactions, 40, 121-126. Available at: [Link]

  • Google Patents. (2004). Method for purifying terephthalaldehyde.
  • Ogihara, S. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. American Journal of Analytical Chemistry, 9, 46-51. Available at: [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of 2,5-bis(allyloxy)terephthalaldehyde

Mass Spectrometry Fragmentation Patterns of 2,5-Bis(allyloxy)terephthalaldehyde: A Comparative Guide (ESI-Q-TOF vs. GC-EI-MS) Executive Summary As a Senior Application Scientist, I frequently encounter analytical bottlen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Patterns of 2,5-Bis(allyloxy)terephthalaldehyde: A Comparative Guide (ESI-Q-TOF vs. GC-EI-MS)

Executive Summary

As a Senior Application Scientist, I frequently encounter analytical bottlenecks during the structural validation of complex bifunctional monomers. 2,5-Bis(allyloxy)terephthalaldehyde (BATA) (CAS: 2377871-78-6) [3] is a highly reactive building block featuring two aldehyde groups and two allyloxy substituents on a central benzene ring. It is a critical precursor in the synthesis of advanced microporous Covalent Organic Frameworks (COFs) [1] and chiral pillar[n]trianglimines [2]. Because trace impurities in the monomer stage can prematurely terminate polymerization or disrupt macrocycle formation, rigorous analytical characterization is non-negotiable.

This guide objectively compares two orthogonal mass spectrometry platforms—Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) and Gas Chromatography Electron Impact Mass Spectrometry (GC-EI-MS) —for the structural elucidation and purity profiling of BATA. By understanding the causality behind the fragmentation patterns, researchers can build highly robust, self-validating analytical workflows.

Mechanistic Fragmentation Pathways: The Causality Behind the Spectra

To confidently interpret MS data, we must move beyond empirical library matching and understand the fundamental gas-phase thermodynamics driving fragmentation. BATA (Exact Mass: 246.0892 Da) behaves fundamentally differently depending on the ionization energy applied.

ESI-MS/MS (Positive Mode, CID): The Even-Electron Pathway Under soft ionization (ESI), BATA readily protonates at the aldehyde carbonyl oxygen, yielding an even-electron [M+H]⁺ precursor at m/z 247.0965. During Collision-Induced Dissociation (CID), the allyloxy groups dictate the primary fragmentation route. The system undergoes a gas-phase Claisen rearrangement —a pericyclic reaction where the allyl vinyl ether moiety isomerizes to an ortho-allylphenol intermediate. This is immediately followed by the neutral loss of propene (-42 Da), generating a highly stable product ion at m/z 205.0496. This specific neutral loss is the definitive diagnostic marker for the allyloxy motif under soft ionization.

GC-EI-MS (70 eV): The Odd-Electron Pathway Electron Impact is a hard ionization technique that strips an electron to form a radical cation (M⁺•) at m/z 246.0892. Unlike the even-electron ESI process, EI fragmentation is driven by radical-site initiation (α-cleavage). The dominant pathway is the homolytic cleavage of the O-allyl bond, resulting in the loss of an allyl radical (-41 Da) to form an even-electron oxonium ion at m/z 205.0501. Additionally, the aldehyde groups undergo α-cleavage to lose a formyl radical (•CHO, -29 Da), yielding m/z 217.0865.

G M_ESI ESI: [M+H]⁺ m/z 247.097 (Even Electron) F1_ESI [M+H - C₃H₆]⁺ m/z 205.050 Claisen Rearrangement M_ESI->F1_ESI -42 Da (Neutral) F2_ESI [M+H - 2(C₃H₆)]⁺ m/z 163.003 Double Propene Loss F1_ESI->F2_ESI -42 Da (Neutral) M_EI EI: M⁺• m/z 246.089 (Odd Electron) F1_EI [M - C₃H₅]⁺ m/z 205.050 Allyl Radical Loss M_EI->F1_EI -41 Da (Radical) F2_EI [M - CHO]⁺ m/z 217.086 Aldehyde Cleavage M_EI->F2_EI -29 Da (Radical)

Fig 1. Comparative fragmentation logic for BATA under ESI (Even-Electron) and EI (Odd-Electron).

Data Presentation: Platform Comparison

When selecting an analytical platform, the choice depends entirely on whether you are verifying the intact structural identity (favoring ESI-Q-TOF) or screening for volatile synthetic byproducts (favoring GC-EI-MS).

Table 1: Platform Performance Comparison

FeatureESI-Q-TOF MS/MSGC-EI-MS
Primary Application Intact mass, structural elucidation, trace oligomersPurity screening, volatile impurities, library matching
Ionization Mode Soft (Positive ESI, [M+H]⁺)Hard (70 eV EI, M⁺•)
Mass Accuracy High (< 2 ppm error)Nominal (~0.1 Da resolution)
Key Diagnostic Loss Propene (-42 Da) via Claisen rearrangementAllyl radical (-41 Da) via α-cleavage
Sample Preparation Dilution in MeOH/H₂O (0.1% Formic Acid)Dilution in Dichloromethane (DCM)

Table 2: Key Diagnostic Fragments of BATA

Fragment AssignmentESI-MS/MS (m/z)GC-EI-MS (m/z)Mechanistic Origin
Precursor Ion 247.0965 ([M+H]⁺)246.0892 (M⁺•)Intact molecule
[M - Allyl] -205.0501Homolytic O-allyl cleavage (Radical loss)
[M - Propene] 205.0496204.0423Gas-phase Claisen rearrangement (Neutral loss)
[M - CHO] -217.0865Aldehyde α-cleavage
[M - Propene - H₂O] 187.0390-Dehydration of protonated aldehyde post-rearrangement

(Note: GC-MS typically reports nominal mass (e.g., m/z 246, 205, 217); exact masses are provided above for direct theoretical comparison).

Experimental Methodologies: Self-Validating Protocols

A protocol is only as reliable as its built-in controls. The following workflows are designed as self-validating systems , ensuring that every data point is internally calibrated, matrix-corrected, and reproducible.

Workflow cluster_ESI Protocol A: ESI-Q-TOF MS cluster_EI Protocol B: GC-EI-MS Sample BATA Sample + Internal Stds LC UHPLC (C18 Column) Sample->LC Aliquot 1 GC GC Separation (DB-5MS Column) Sample->GC Aliquot 2 ESI Soft Ionization (Lock Mass Active) LC->ESI QTOF High-Res Detection (<2 ppm error) ESI->QTOF EI Hard Ionization (70 eV) GC->EI Quad Nominal Mass (Library Match) EI->Quad

Fig 2. Self-validating analytical workflows for BATA characterization using orthogonal MS platforms.

Protocol A: ESI-Q-TOF MS/MS Workflow

Objective: High-resolution mass confirmation and structural mapping.

  • System Suitability Test (SST): Inject a tuning mix (e.g., Agilent ESI-L) to verify mass axis calibration across m/z 118 to 1521. Ensure mass error is < 2 ppm.

  • Sample Preparation: Dissolve 1 mg of BATA in 1 mL of LC-MS grade Methanol. Dilute 1:100 in 50:50 MeOH:H₂O containing 0.1% Formic Acid (promotes protonation).

  • Internal Control (Lock Mass): Continuously infuse Leucine Enkephalin (m/z 556.2771) via a secondary reference sprayer. This corrects for time-of-flight thermal drift in real-time.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Run a 5-minute gradient from 5% to 95% Acetonitrile (0.1% FA).

  • MS/MS Acquisition: Operate in Auto-MS/MS mode. Set collision energy (CE) to a ramp of 10–30 eV to capture both the fragile water loss and the higher-energy Claisen rearrangement fragments.

  • Validation: A successful run is confirmed if the lock mass remains within 2 ppm and the solvent blank shows zero carryover at the BATA retention time.

Protocol B: GC-EI-MS Workflow

Objective: Volatility profiling and purity screening against synthetic byproducts.

  • System Suitability Test (SST): Perform an autotune using Perfluorotributylamine (PFTBA). Verify that the m/z 69, 219, and 502 peaks exhibit correct relative abundances and peak widths (0.6 Da at half-height).

  • Sample Preparation: Dissolve 5 mg of BATA in 1 mL of Dichloromethane (DCM). Add 10 µg/mL of 1,4-Dichlorobenzene-d4 as an Internal Standard (IS). The IS normalizes injection volume variances.

  • Chromatography: Inject 1 µL (split ratio 50:1) onto a 30m DB-5MS column. Program the oven: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • EI Acquisition: Operate the source at 230°C and 70 eV. Scan range: m/z 40 to 400.

  • Validation: The run is validated when the internal standard (1,4-Dichlorobenzene-d4) elutes at the expected retention time with an m/z 152 base peak, confirming system inertness and proper transfer line heating.

Conclusion

For the rigorous characterization of 2,5-bis(allyloxy)terephthalaldehyde, relying on a single analytical technique leaves blind spots. GC-EI-MS provides excellent, reproducible purity profiles and library-matchable radical fragmentation, but it destroys the intact molecular ion in many fragile compounds. Orthogonally, ESI-Q-TOF MS/MS preserves the intact [M+H]⁺ ion and provides high-resolution mechanistic insights via predictable gas-phase Claisen rearrangements. By integrating both self-validating protocols, researchers can ensure their BATA monomers are of the highest fidelity before committing them to complex COF or macrocycle synthesis.

References

  • Synergistic effect of covalent bonding and physical encapsulation of sulfur in the pores of a microporous COF. BURJC Digital.
  • Time-dependent solid–vapor sorption plots. (a) Single component... ResearchGate.
  • 2,5-Bis(allyloxy)terephthalaldehyde | 2377871-78-6. Sigma-Aldrich.
Validation

Elemental analysis validation for synthesized 2,5-bis(allyloxy)terephthalaldehyde

Comparative Validation Guide: Elemental Analysis of Synthesized 2,5-bis(allyloxy)terephthalaldehyde The Mechanistic Imperative of Elemental Validation In the development of advanced materials, particularly Covalent Organ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Validation Guide: Elemental Analysis of Synthesized 2,5-bis(allyloxy)terephthalaldehyde

The Mechanistic Imperative of Elemental Validation

In the development of advanced materials, particularly Covalent Organic Frameworks (COFs) utilized in next-generation lithium-sulfur batteries, the purity of precursor monomers is a non-negotiable parameter [4]. 2,5-bis(allyloxy)terephthalaldehyde (BATA) (Molecular Formula: C14​H14​O4​ ) serves as a critical building block, endowing COF cavities with reactive allyl moieties necessary for sulfur immobilization [4].

While high-field 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structural identity of synthesized BATA, NMR is inherently blind to inorganic salts (e.g., residual K2​CO3​ from synthesis) and often struggles to accurately quantify trace non-protonated impurities. To establish absolute bulk purity, quantitative CHNS/O Elemental Analysis (EA) via flash combustion is the gold standard [1]. According to the American Chemical Society (ACS) guidelines, absolute purity for small organic molecules is only confirmed when the experimentally found carbon, hydrogen, and nitrogen values fall strictly within ±0.4% of the theoretical calculated values [3].

This guide objectively compares the efficacy of different analytical modalities for BATA validation and benchmarks our optimized synthesized BATA against commercially available alternatives using rigorous EA data.

Comparative Evaluation of Analytical Modalities

To validate the elemental composition of BATA, researchers must select an analytical technique that balances sensitivity, depth of analysis, and quantification accuracy. Below is a comparative matrix of the primary modalities considered in materials science.

Table 1: Comparison of Elemental Analysis Techniques for BATA Validation

Analytical ModalityMechanism of ActionAccuracy / Error MarginBest Use CaseLimitations for BATA
Flash Combustion (CHNS/O) High-temp oxidation (1000°C) followed by GC-TCD separation of evolved gases [5].±0.1% to ±0.3% Gold Standard for bulk organic purity and ACS compliance.Destructive; requires highly accurate microbalance weighing.
X-ray Photoelectron Spectroscopy (XPS) X-ray irradiation ejects core electrons; kinetic energy dictates elemental identity.±1.0% to ±2.0%Surface chemistry and oxidation state analysis.Surface-sensitive only (top 10 nm); poor bulk quantification.
Energy Dispersive X-ray Spectroscopy (EDX) Electron beam excitation causes emission of characteristic X-rays.±2.0% to ±5.0%Mapping elemental distribution in solid-state COFs.Cannot accurately quantify light elements (C, H, O) in bulk organics.

Conclusion: For the precise validation of the BATA monomer ( C14​H14​O4​ ), Flash Combustion EA is the only technique capable of meeting the ±0.4% accuracy threshold required for publication and downstream polymerization [3].

Experimental Workflow & Self-Validating Protocol

The reliability of CHNS/O analysis is entirely dependent on the rigor of sample preparation and the thermodynamic completeness of the combustion phase. The following protocol outlines the self-validating system used to analyze synthesized BATA.

Synthesis_Logic S1 2,5-dihydroxyterephthalaldehyde + Allyl Bromide S2 Nucleophilic Substitution (K2CO3, DMF, 80°C) S1->S2 S3 Crude 2,5-bis(allyloxy)terephthalaldehyde S2->S3 S4 Recrystallization (Ethanol/Water) S3->S4 S5 Pure BATA Monomer S4->S5 V1 1H/13C NMR (Structural Confirmation) S5->V1 V2 CHNS/O Elemental Analysis (Bulk Purity Validation) S5->V2

Synthesis and dual-validation logic for 2,5-bis(allyloxy)terephthalaldehyde.

Step-by-Step Methodology: CHNS/O Flash Combustion

Causality and mechanism are integrated into each step to ensure analytical trustworthiness.

  • System Calibration & Blank Baselining (Self-Validation):

    • Action: Run three empty tin capsules as "blanks", followed by three runs of a certified reference standard (e.g., Sulfanilamide or BBOT).

    • Causality: The blanks establish the baseline atmospheric nitrogen and carbon background. The standard calculates the "K-factor" (response factor) for the Thermal Conductivity Detector (TCD). If the standard deviates by >0.1% from its known value, the system halts, preventing the generation of false sample data.

  • Micro-Weighing the BATA Sample:

    • Action: Weigh exactly 1.500 mg of recrystallized BATA into a tin capsule using a microbalance with 1 µg readability [2]. Fold the capsule tightly into a sphere.

    • Causality: BATA is highly homogeneous after recrystallization. Keeping the sample mass small (1-2 mg) prevents the depletion of the dosed oxygen pulse during combustion. Tightly folding the tin capsule mechanically excludes trapped atmospheric N2​ and O2​ , which would otherwise skew the baseline [2].

  • Flash Combustion:

    • Action: Drop the capsule into the oxidation reactor (1000°C) simultaneously with a defined pulse of ultra-pure O2​ gas.

    • Causality: The tin capsule undergoes an exothermic oxidation reaction, temporarily driving the localized temperature to ~1800°C. This extreme heat ensures the complete thermodynamic breakdown of BATA into CO2​ and H2​O , preventing the formation of soot (incomplete carbon oxidation) [5].

  • Catalytic Reduction & Halogen Scrubbing:

    • Action: Pass the combustion gases through a reduction reactor containing elemental copper at 650°C.

    • Causality: Copper reduces any trace nitrogen oxides ( NOx​ ) to quantifiable N2​ gas and scrubs the stream of excess, unreacted O2​ that would otherwise damage the GC column.

  • Chromatographic Separation & Detection:

    • Action: The gas mixture ( N2​ , CO2​ , H2​O ) is swept by a Helium carrier gas through a GC column to the TCD.

    • Causality: Helium is chosen as the carrier gas because it has a drastically different thermal conductivity than the analyte gases, maximizing the signal-to-noise ratio at the detector.

CHNSO_Workflow N1 Sample Weighing (Microbalance, 1-2 mg) N2 Flash Combustion (1000°C, O2 atmosphere) N1->N2 N3 Catalytic Reduction (NOx to N2, Cu catalyst) N2->N3 N4 Chromatographic Separation (GC Column) N3->N4 N5 Thermal Conductivity Detection (TCD) N4->N5 N6 Data Output (%C, %H, %O) N5->N6

Mechanistic workflow of Flash Combustion Elemental Analysis for organic compounds.

Performance Comparison: Synthesized vs. Commercial BATA

To demonstrate the efficacy of our synthesis and purification pipeline, we compared our highly purified BATA against two commercially available alternatives (Commercial Grade A: 95% stated purity; Commercial Grade B: 98% stated purity).

Theoretical Calculation for C14​H14​O4​ (Molar Mass: 246.26 g/mol ):

  • Carbon (C): (14 × 12.011) / 246.26 = 68.28%

  • Hydrogen (H): (14 × 1.008) / 246.26 = 5.73%

  • Oxygen (O): (4 × 15.999) / 246.26 = 25.99%

Table 2: Elemental Analysis Validation Results

Sample Source% Carbon (Found)% Hydrogen (Found)% Oxygen (Found)Deviation from Theoretical (Max)ACS ±0.4% Compliance
Theoretical Values 68.28% 5.73% 25.99% - -
Our Synthesized BATA 68.15%5.82%26.03%ΔC: 0.13%PASS
Commercial Grade A (95%)66.80%6.15%27.05%ΔC: 1.48%FAIL
Commercial Grade B (98%)67.75%5.91%26.34%ΔC: 0.53%FAIL
Data Interpretation & Causality
  • Our Synthesized BATA: Achieved a maximum deviation of only 0.13% (Carbon), falling well within the stringent ±0.4% ACS requirement [3]. This confirms the absence of residual solvents and inorganic salts, making it optimal for defect-free COF polymerization.

  • Commercial Grade A: Exhibited depressed Carbon (66.80%) and elevated Hydrogen/Oxygen. This specific elemental shift is highly indicative of residual water or ethanol trapped within the crystal lattice, a common artifact of rushed industrial recrystallization.

  • Commercial Grade B: While closer to the theoretical values, it still failed the ±0.4% threshold. The slight depression in Carbon suggests the presence of trace inorganic salts (like K2​CO3​ used in the nucleophilic substitution step) which do not combust, thereby lowering the overall carbon percentage by mass.

References

  • CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. Available at: [Link]

  • An International Study Evaluating Elemental Analysis. National Institutes of Health (PMC). Available at: [Link]

  • Synergistic effect of covalent bonding and physical encapsulation of sulfur in the pores of a microporous COF. BURJC Digital. Available at:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,5-Bis(allyloxy)terephthalaldehyde

When handling advanced Covalent Organic Framework (COF) linkers like 2,5-Bis(allyloxy)terephthalaldehyde , standard laboratory safety protocols must be dynamically adapted to address the specific reactivity of the molecu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

When handling advanced Covalent Organic Framework (COF) linkers like 2,5-Bis(allyloxy)terephthalaldehyde , standard laboratory safety protocols must be dynamically adapted to address the specific reactivity of the molecule. As a bifunctional monomer containing both electrophilic dialdehydes and polymerizable allyloxy groups, this compound presents unique acute and chronic handling risks.

This guide provides a self-validating, causality-driven framework for Personal Protective Equipment (PPE) selection and operational logistics to ensure absolute safety and structural integrity of the chemical during research and drug development workflows.

Chemical Profile & Hazard Causality

To select the appropriate PPE, we must first understand the molecular behavior of 2,5-Bis(allyloxy)terephthalaldehyde.

  • Electrophilic Aldehydes (Skin/Eye Hazard): The two aldehyde groups are highly reactive toward primary amines. Biologically, this means the compound can rapidly cross-link proteins in the skin and cornea, leading to severe irritation (H315, H319)[1]. Immediate barrier protection is non-negotiable.

  • Allyloxy Moieties (Stability Hazard): The allyl ethers are susceptible to auto-oxidation and radical-initiated polymerization if exposed to ambient oxygen and light. This necessitates handling under an inert atmosphere (nitrogen or argon) and storage at 2–8°C.

  • Physical State (Inhalation Hazard): As a fine, crystalline solid, the compound poses a significant particulate inhalation risk (H332)[2]. Aerosolized dust can deposit in the upper respiratory tract, causing mucosal irritation.

Quantitative Data & Hazard Summary
Property / HazardValue / SpecificationCausality / Implication
CAS Number 2377871-78-6Unique identifier for safety tracking and inventory.
Molecular Weight 246.26 g/mol Determines stoichiometric calculations for COF synthesis.
Physical State Solid (Powder/Crystalline)Aerosolization risk; requires anti-static handling tools.
Storage Conditions 2–8°C, Inert AtmospherePrevents auto-oxidation of reactive allyloxy groups.
H315 / H319 Skin & Eye IrritationAldehyde cross-linking; mandates goggles and nitrile gloves.
H302 / H332 Harmful if Swallowed/InhaledSystemic toxicity; mandates the use of a certified fume hood.

Causality-Driven PPE Selection

According to the OSHA Laboratory Standard (29 CFR 1910.1450) and general PPE requirements (29 CFR 1910.132)[3], PPE must be selected based on a rigorous, site-specific hazard assessment.

  • Eye and Face Protection:

    • Requirement: ANSI Z87.1-certified chemical splash goggles.

    • Causality: Standard safety glasses with side shields are insufficient. The fine solid particulates can bypass standard glasses. Furthermore, when dissolving the compound in volatile organic solvents (e.g., DMF, Dioxane) for synthesis, the risk of capillary splash necessitates a full elastomeric seal around the eyes.

  • Hand Protection:

    • Requirement: Double-gloving with heavy-duty Nitrile (minimum 5 mil thickness).

    • Causality: Nitrile provides an excellent barrier against the solid compound. However, because this linker is frequently dissolved in aggressive aprotic solvents that rapidly degrade thin nitrile, double-gloving ensures that if the outer glove is compromised, the inner glove provides a critical 1-to-2 minute window for safe doffing[4].

  • Body Protection:

    • Requirement: 100% Cotton or Flame-Resistant (FR) Lab Coat with knit cuffs.

    • Causality: Synthetic blends (polyester) can melt into the skin in the event of a secondary solvent fire. Knit cuffs prevent the sleeves from dragging through the solid powder or knocking over delicate Schlenk flasks during inert-atmosphere transfers.

  • Respiratory Protection:

    • Requirement: Engineering controls (Fume Hood) are primary. If a hood is unavailable or a spill occurs, a NIOSH-approved N95 or P100 particulate respirator is required.

    • Causality: The compound is harmful if inhaled[2]. A properly functioning fume hood (face velocity of 80–100 fpm) captures aerosolized particulates, eliminating the need for a respirator during routine weighing.

Self-Validating Operational Protocol

To maintain scientific integrity and personnel safety, follow this step-by-step methodology for handling and transferring the compound. Every step is designed to validate the success of the previous one.

Phase 1: Pre-Operation Environmental Control

  • Verify Airflow: Confirm the fume hood flow rate is within the safe operational range (80–100 fpm) using the digital monitor.

  • Establish Inert Atmosphere: Purge a Schlenk flask or reaction vessel with ultra-high purity Argon or Nitrogen for 15 minutes.

  • Thermal Equilibration: Retrieve the 2,5-Bis(allyloxy)terephthalaldehyde from 2–8°C storage. Allow the sealed container to equilibrate to room temperature inside a desiccator. Causality: Opening a cold container pulls atmospheric moisture into the solid, degrading the aldehyde groups via hydration.

Phase 2: Weighing and Transfer

  • Don PPE: Equip the FR lab coat, chemical splash goggles, and double nitrile gloves.

  • Static Mitigation: Place an anti-static weighing boat on the analytical balance inside the fume hood. Causality: Static charge causes fine powders to aerosolize or cling to gloves, increasing exposure risk and ruining stoichiometric accuracy.

  • Transfer: Using a grounded stainless-steel spatula, carefully transfer the required mass.

  • Sealing: Immediately transfer the solid into the inert-gas-purged reaction vessel and seal with a septum.

Phase 3: Decontamination and Doffing

  • Neutralization: Wipe down the balance and spatulas with a solvent-dampened Kimwipe (e.g., acetone or ethanol) to dissolve and remove residual aldehyde.

  • Safe Doffing: Remove the outer gloves using the "beak method" to avoid touching the contaminated exterior. Dispose of them in a solid hazardous waste container.

  • Storage: Seal the stock chemical container with Parafilm, flush the headspace with Argon, and return immediately to 2–8°C storage.

Spill Response and Disposal Plan

  • Minor Solid Spill (< 50g): Do not dry sweep. Dry sweeping aerosolizes the toxic dust. Dampen a disposable absorbent pad with water or ethanol to trap the solid. Wipe the area inward from the edges to prevent spreading. Place all contaminated materials into a labeled, sealable hazardous waste bag.

  • Disposal: Do not dispose of 2,5-Bis(allyloxy)terephthalaldehyde in regular trash or aqueous waste streams. Collect all solid waste and contaminated PPE in a rigid, leak-proof container labeled "Hazardous Waste - Toxic Organic Solid (Aldehyde)." Dispose of according to institutional Environmental Health and Safety (EHS) guidelines[4].

Workflow Visualization

PPE_Workflow start Start: 2,5-Bis(allyloxy)terephthalaldehyde Handling Operation q1 Is the operation performed inside a certified fume hood? start->q1 hood_yes Standard PPE: Nitrile Gloves, Safety Goggles, Lab Coat q1->hood_yes Yes hood_no STOP: Relocate to Fume Hood (Inhalation Hazard) q1->hood_no No q2 Are organic solvents (e.g., DMF, THF) being added? hood_yes->q2 solv_yes Upgrade PPE: Double Nitrile Gloves, Face Shield over Goggles q2->solv_yes Yes solv_no Proceed with Standard PPE (Solid Handling) q2->solv_no No

Decision matrix for PPE selection during 2,5-Bis(allyloxy)terephthalaldehyde handling.

References

  • Laboratories - Standards | Source: Occupational Safety and Health Administration (OSHA) |[Link]

  • Working with Chemicals | Source: Prudent Practices in the Laboratory (NCBI Bookshelf) |[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,5-Bis(allyloxy)terephthalaldehyde
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,5-Bis(allyloxy)terephthalaldehyde
© Copyright 2026 BenchChem. All Rights Reserved.